6-Bromocinnoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
6-bromocinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUILLMMTUCMJNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=N2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459432 | |
| Record name | 6-bromocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318276-72-1 | |
| Record name | 6-Bromocinnoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318276-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Bromocinnoline: A Technical Guide for Chemical Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed technical overview of 6-bromocinnoline, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data, this guide synthesizes information from closely related analogues to present a comprehensive profile of its structure, properties, and potential synthetic routes.
Chemical Structure and Properties
This compound is a bicyclic aromatic compound featuring a benzene ring fused to a pyridazine ring, with a bromine atom substituted at the 6-position. The presence of the bromine atom and the nitrogen atoms in the cinnoline core imparts specific chemical and physical properties that make it a valuable scaffold in the design of novel bioactive molecules.
Table 1: Physicochemical Properties of this compound (Predicted and Inferred)
| Property | Value | Source/Method |
| Molecular Formula | C₈H₅BrN₂ | - |
| Molecular Weight | 209.05 g/mol | - |
| IUPAC Name | This compound | - |
| CAS Number | Not readily available | - |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Expected to be soluble in common organic solvents | Inferred from analogous structures |
Synthesis of the Cinnoline Scaffold
While a specific, optimized synthesis for this compound is not widely reported, established methods for the synthesis of the core cinnoline structure can be adapted. The primary synthetic strategies involve intramolecular cyclization reactions of appropriately substituted benzene derivatives.
General Synthetic Approaches
Key methods for constructing the cinnoline ring system often utilize arenediazonium salts, aryl hydrazines, or arylhydrazones as precursors. One common and effective method is the diazotization of an ortho-substituted aniline, followed by an intramolecular cyclization. Another notable approach is the Richter synthesis, which also proceeds via a diazonium salt intermediate. Modern synthetic methodologies have also incorporated metal-catalyzed cross-coupling reactions to build the cinnoline core, offering a versatile tool for creating a diverse range of substituted cinnolines.
Proposed Synthetic Pathway for this compound
A plausible synthetic route to this compound would likely commence with a suitably substituted bromoaniline derivative. A generalized workflow for such a synthesis is proposed below.
Caption: A proposed synthetic workflow for this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR Acquisition: A proton NMR spectrum would be acquired using a standard pulse sequence. The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectral width would typically be set to 12-16 ppm. A sufficient number of scans would be averaged to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum would be acquired. The spectral width would be set to approximately 200-220 ppm. A larger number of scans is typically required compared to ¹H NMR to achieve adequate signal intensity.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation: The sample could be analyzed as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum would be recorded over the range of 4000-400 cm⁻¹. Characteristic peaks for aromatic C-H stretching, C=C and C=N stretching within the cinnoline ring, and the C-Br stretching would be expected.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds. Electrospray ionization (ESI) could also be used, particularly if the compound is analyzed via LC-MS.
-
Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum. The mass spectrum of this compound would be expected to show a characteristic isotopic pattern due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance.
6-Bromocinnoline CAS number and molecular weight
Disclaimer: Initial searches for "6-Bromocinnoline" did not yield specific results. The following technical guide pertains to the closely related and well-documented compound, 6-Bromoquinoline .
This technical guide provides a comprehensive overview of 6-Bromoquinoline, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. This document outlines its chemical properties, detailed experimental protocols for its synthesis, and key quantitative data.
Core Data Summary
6-Bromoquinoline is a valuable intermediate in the synthesis of various pharmacologically active molecules.[1] Its physical and chemical properties are crucial for its application in further chemical modifications.
Physicochemical Properties of 6-Bromoquinoline
| Property | Value | Reference |
| CAS Number | 5332-25-2 | [2][3][4][5][6][7] |
| Molecular Formula | C₉H₆BrN | [2][3][5][6][7] |
| Molecular Weight | 208.05 g/mol | [2][3] |
| Appearance | Light yellow to brown liquid/solid | [2] |
| Melting Point | 19 °C | [4] |
| Boiling Point | 116 °C at 6 mmHg | [2][4] |
| Density | 1.538 g/mL at 25 °C | [2][4] |
| Refractive Index | n20/D 1.663 | [2][4] |
| Solubility | Soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and THF. | [2] |
Synthesis of 6-Bromoquinoline
The Skraup reaction is a classic and effective method for the synthesis of quinolines. For 6-Bromoquinoline, this involves the reaction of p-bromoaniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[1][8]
Experimental Protocol: Skraup Synthesis of 6-Bromoquinoline
Materials:
-
p-Bromoaniline
-
Glycerol
-
Nitrobenzene (or other suitable oxidizing agent)
-
Concentrated Sulfuric Acid
-
Iron(II) sulfate (optional, as a moderator)
-
Sodium hydroxide solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a flask containing p-bromoaniline and glycerol. Iron(II) sulfate can be added to moderate the reaction.
-
Slowly heat the mixture. The reaction is exothermic and requires careful temperature control.
-
Add the oxidizing agent (e.g., nitrobenzene) portion-wise to maintain a steady reaction rate.
-
After the addition is complete, heat the mixture under reflux for several hours to drive the reaction to completion.[1]
-
Cool the reaction mixture and cautiously pour it into a large volume of water.
-
Neutralize the acidic solution with a sodium hydroxide solution until the pH is approximately 5-6. This will precipitate the crude product and iron salts.[8]
-
Filter the solid waste and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic extracts with water and then dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation, and purify the crude 6-Bromoquinoline by vacuum distillation to obtain a light yellow, viscous liquid.[8]
Caption: Workflow for the Skraup synthesis of 6-Bromoquinoline.
Further Functionalization: Nitration of 6-Bromoquinoline
6-Bromoquinoline can be further functionalized, for instance, through nitration to produce 6-bromo-5-nitroquinoline. This derivative is a precursor for various other substituted quinolines.[9]
Experimental Protocol: Synthesis of 6-Bromo-5-nitroquinoline
Materials:
-
6-Bromoquinoline
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice
Procedure:
-
Dissolve 6-bromoquinoline (0.190 g, 0.932 mmol) in 4 mL of concentrated sulfuric acid in a round-bottom flask.[9]
-
Cool the solution to -5 °C in a salt-ice bath.[9]
-
In a separate flask, prepare the nitrating mixture by carefully adding 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid, and cool this mixture to -5 °C.[9]
-
While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise over one hour, ensuring the temperature does not exceed 0 °C.
-
After the addition, continue stirring the reaction mixture at 0 °C for a specified period.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Isolate the solid product by filtration, wash with cold water until the filtrate is neutral, and then dry the product.
Caption: Workflow for the nitration of 6-Bromoquinoline.
References
- 1. 6-Bromoquinoline: Synthesis, Detection Method and application_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Bromoquinoline | 5332-25-2 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 6-Bromoquinolina, 97 %, Thermo Scientific Chemicals 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 7. Quinoline, 6-bromo- [webbook.nist.gov]
- 8. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic Data of 6-Bromocinnoline: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Bromocinnoline is a halogenated derivative of cinnoline, a bicyclic aromatic heterocycle. The presence of the bromine atom and the nitrogen atoms in the cinnoline ring system is expected to significantly influence its electronic and spectroscopic properties. A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of this compound, which is a crucial step in any research or development endeavor. This guide outlines the expected spectroscopic data for this compound and provides standardized methodologies for its acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These predictions are based on the analysis of the chemical structure and comparison with structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 9.2 - 9.4 | d | 5.0 - 6.0 |
| H-4 | 7.8 - 8.0 | d | 5.0 - 6.0 |
| H-5 | 8.2 - 8.4 | d | 2.0 - 2.5 |
| H-7 | 7.9 - 8.1 | dd | 8.5 - 9.0, 2.0 - 2.5 |
| H-8 | 8.0 - 8.2 | d | 8.5 - 9.0 |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | 148 - 152 |
| C-4 | 125 - 129 |
| C-4a | 128 - 132 |
| C-5 | 130 - 134 |
| C-6 | 120 - 124 |
| C-7 | 138 - 142 |
| C-8 | 126 - 130 |
| C-8a | 145 - 149 |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1450 | Medium to Strong | C=C and C=N stretching in aromatic rings |
| 1200 - 1000 | Strong | C-N stretch |
| 850 - 750 | Strong | C-H out-of-plane bending |
| 700 - 500 | Medium to Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z Value | Relative Intensity (%) | Assignment |
| 208/210 | ~100 / ~98 | [M]⁺/ [M+2]⁺ (Molecular ion peak with bromine isotopic pattern) |
| 129 | Variable | [M - Br]⁺ |
| 102 | Variable | [M - Br - HCN]⁺ |
Predicted for Electron Ionization (EI) Mass Spectrometry.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a compound such as this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a standard one-pulse sequence on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to approximately 12-15 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 200-220 ppm.
-
A significantly larger number of scans will be required compared to ¹H NMR to obtain adequate signal intensity due to the low natural abundance of ¹³C.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small, solid sample of this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹. The background spectrum will be automatically subtracted.
-
3. Mass Spectrometry (MS)
-
Sample Introduction:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
-
Ionization:
-
For a relatively volatile and thermally stable compound like this compound, Electron Ionization (EI) is a suitable method.
-
Alternatively, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used, which would result in less fragmentation and a more prominent molecular ion peak.
-
-
Mass Analysis and Detection:
-
The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The detector records the abundance of each ion to generate the mass spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound.
An In-depth Technical Guide to the Predicted Solubility and Stability of 6-Bromocinnoline
Introduction
6-Bromocinnoline is a halogenated derivative of cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-benzodiazine). The cinnoline scaffold and its derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Understanding the solubility and stability of this compound is a critical prerequisite for its application in drug discovery, enabling effective formulation, purification, and biological screening.
This technical guide aims to provide a comprehensive predictive profile of this compound. Due to the absence of specific data, this document leverages information on the parent cinnoline ring and the structural analog 6-bromoquinoline. Quinoline (1-azanaphthalene) differs from cinnoline (1,2-diazanaphthalene) in the placement of the nitrogen atoms within the heterocyclic ring, which influences properties such as basicity, dipole moment, and hydrogen bonding capacity, thereby affecting solubility and stability.
Physicochemical Properties
The physicochemical properties of the parent cinnoline ring provide a baseline for predicting the behavior of its derivatives. These are compared with the experimentally determined properties of the analogous compound, 6-bromoquinoline.
Table 1: Physicochemical Properties of Cinnoline Core
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₆N₂ | [3] |
| Molar Mass | 130.15 g/mol | [3] |
| Melting Point | 39 °C (102 °F) | [3][4] |
| pKa (Acidity of Conjugate Acid) | 2.64 | [3][4] |
| Appearance | Pale yellow solid or oil |[1][4] |
Table 2: Physicochemical Properties of Analogous Compound: 6-Bromoquinoline
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 5332-25-2 | [5] |
| Molecular Formula | C₉H₆BrN | [5] |
| Molecular Weight | 208.05 g/mol | [5] |
| Melting Point | 19 - 24 °C | [5] |
| Boiling Point | 116 °C at 6 mmHg | [5] |
| Density | 1.538 g/mL at 25 °C | [5] |
| Flash Point | >110 °C |[5] |
Solubility Profile
The solubility of this compound is predicted to be influenced by its aromatic nature, the presence of the electronegative bromine atom, and the polar cinnoline core. Cinnoline itself is reported to be soluble in polar solvents like ethanol and methanol, with poor solubility in non-polar solvents such as hexane.[5] The introduction of a bromine atom is expected to decrease aqueous solubility and increase solubility in non-polar organic solvents compared to the parent cinnoline.
While quantitative data for this compound is unavailable, the qualitative solubility of its analog, 6-bromoquinoline, provides a useful reference for solvent selection in experimental studies.
Table 3: Qualitative Solubility of 6-Bromoquinoline in Common Organic Solvents
| Solvent | Solubility | Source(s) |
|---|---|---|
| Acetone | Soluble | [5] |
| Acetonitrile | Soluble | [5] |
| Dichloromethane | Soluble | [5] |
| Ethyl Acetate | Soluble | [5] |
| Tetrahydrofuran (THF) | Soluble |[5] |
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[6]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO, acetone, acetonitrile)
-
Scintillation vials or sealed flasks with screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials securely and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For more effective separation, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes).[6]
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it using a syringe filter to remove any remaining solid particles. Dilute the filtered solution gravimetrically with a suitable solvent and analyze the concentration of this compound using a pre-validated and calibrated HPLC or UV-Vis spectrophotometry method.[6]
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.
References
The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Cinnoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery, history, and evolving significance of cinnoline compounds. From their initial serendipitous synthesis in the late 19th century to their current status as privileged scaffolds in medicinal chemistry, this document details the foundational synthetic methodologies, key developmental milestones, and the ever-expanding pharmacological landscape of these nitrogen-containing heterocycles. Quantitative data on the biological activities of representative cinnoline derivatives are presented in structured tables for comparative analysis. Detailed experimental protocols for seminal synthetic methods are provided, alongside graphical representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and the process of drug discovery.
The Genesis of a Scaffold: The Discovery of Cinnoline
The history of cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, began in 1883 with the work of German chemist Victor von Richter. While investigating the cyclization of a diazotized o-aminophenylpropiolic acid, Richter unexpectedly synthesized the first derivative of this novel heterocyclic system. This reaction, now known as the Richter cinnoline synthesis , marked the inception of a class of compounds that would later demonstrate a vast array of biological activities.
Initially, the parent cinnoline compound was obtained in an impure form through a multi-step process involving the cyclization of the alkyne o-C6H4(N2Cl)C≡CCO2H in water to yield 4-hydroxycinnoline-3-carboxylic acid.[1] This intermediate was subsequently decarboxylated and the hydroxyl group reductively removed to afford the parent heterocycle.[1]
Following Richter's discovery, several other named reactions were developed to access the cinnoline core, expanding the synthetic chemist's toolbox and facilitating the exploration of this new chemical space. Notable among these are the Borsche–Drechsel cyclization , the Widman-Stoermer synthesis , and the Bamberger triazine synthesis , which is a conceptually related reaction.[1][2] These early synthetic efforts laid the groundwork for the extensive investigation into the chemical and pharmacological properties of cinnoline derivatives that continues to this day.
Foundational Synthetic Methodologies: Detailed Experimental Protocols
The ability to synthesize a diverse range of cinnoline analogues has been pivotal to understanding their structure-activity relationships. The following sections provide detailed experimental protocols for the key historical syntheses that enabled the initial exploration of cinnoline chemistry.
The Richter Cinnoline Synthesis
This method involves the diazotization of an o-aminoarylpropiolic acid followed by intramolecular cyclization.
Experimental Protocol: Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid
-
Step 1: Diazotization. A solution of o-aminophenylpropiolic acid (1 equivalent) is prepared in dilute hydrochloric acid and cooled to a temperature between 0 and 5 °C in an ice bath.
-
Step 2: Formation of the Diazonium Salt. A pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise to the stirred solution of the amino acid, ensuring the temperature is maintained below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Step 3: Intramolecular Cyclization. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The cyclization is often accompanied by the evolution of nitrogen gas. Gentle heating may be applied to facilitate the reaction, with the progress monitored by thin-layer chromatography (TLC).
-
Step 4: Isolation and Purification. Upon completion of the reaction, the precipitated solid, 4-hydroxycinnoline-3-carboxylic acid, is collected by vacuum filtration. The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
The Widman-Stoermer Synthesis
This synthesis provides a route to cinnolines through the cyclization of diazotized o-aminoarylethylenes. The presence of an electron-donating group on the β-position of the styrene moiety generally facilitates the cyclization.[3]
Experimental Protocol: Synthesis of 4-Methylcinnoline
-
Step 1: Diazotization. o-Amino-β-methylstyrene (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C.
-
Step 2: Formation of the Diazonium Salt. An aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes.
-
Step 3: Cyclization. The reaction mixture is then slowly warmed to room temperature. The cyclization reaction typically proceeds with the evolution of nitrogen gas.
-
Step 4: Isolation and Purification. The reaction mixture is neutralized with a base, such as sodium carbonate, and the product is extracted with an organic solvent like diethyl ether or dichloromethane. The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude 4-methylcinnoline can be purified by column chromatography or recrystallization.
The Borsche–Drechsel Cyclization
While primarily known for the synthesis of tetrahydrocarbazoles, the Borsche–Drechsel cyclization, which is mechanistically similar to the Fischer indole synthesis, can be adapted for the synthesis of certain fused cinnoline systems.[2][4] It involves the acid-catalyzed cyclization of an arylhydrazone of a cyclic ketone.
Experimental Protocol: Synthesis of a Tetrahydrocarbazole (as an analogue to fused Cinnoline systems)
-
Step 1: Hydrazone Formation. Phenylhydrazine (1 equivalent) and cyclohexanone (1.1 equivalents) are dissolved in a suitable solvent such as ethanol or acetic acid. A catalytic amount of acid (e.g., a few drops of concentrated sulfuric acid or acetic acid) is added.
-
Step 2: Reaction. The mixture is heated to reflux for 1-2 hours. The progress of the reaction is monitored by TLC.
-
Step 3: Cyclization. After the formation of the hydrazone, a stronger acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid and acetic acid, is added, and the mixture is heated at a higher temperature (e.g., 100-150 °C) for several hours to induce cyclization.
-
Step 4: Isolation and Purification. After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent like ethanol.[5]
The Pharmacological Journey of Cinnoline Compounds
For many decades after their discovery, cinnolines remained a chemical curiosity. However, the mid-20th century saw a surge of interest in their potential biological activities. Since then, cinnoline derivatives have been shown to possess a remarkably broad spectrum of pharmacological effects, establishing the cinnoline scaffold as a "privileged structure" in medicinal chemistry.
Anticancer Activity
A significant area of research has focused on the anticancer potential of cinnoline derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
One of the key signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway . Dysregulation of this pathway is a common event in many human cancers. Several cinnoline derivatives have been identified as potent inhibitors of PI3K (Phosphoinositide 3-kinase), thereby blocking the downstream signaling cascade that promotes tumor cell survival and proliferation.[6]
Antibacterial and Anti-inflammatory Activities
Beyond their anticancer properties, cinnoline derivatives have also demonstrated significant potential as antibacterial and anti-inflammatory agents. The structural similarity of cinnoline to other biologically active nitrogen heterocycles, such as quinolones, has prompted investigations into their antimicrobial effects. Several studies have reported cinnoline compounds with potent activity against a range of Gram-positive and Gram-negative bacteria.[7]
Furthermore, certain cinnoline derivatives have exhibited notable anti-inflammatory activity, suggesting their potential for the treatment of inflammatory disorders.
Quantitative Analysis of Biological Activity
The following tables summarize the in vitro biological activity of selected cinnoline derivatives, providing a quantitative basis for structure-activity relationship (SAR) studies and further drug development efforts.
Table 1: Anticancer Activity of Cinnoline Derivatives (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC | Reference |
| Cinnoline Derivative A | MCF-7 (Breast) | 0.264 | |
| Cinnoline Derivative B | HCT116 (Colon) | 2.04 | [6] |
| Cinnoline Derivative C | A549 (Lung) | 1.14 | [6] |
| Dibenzo[c,h]cinnoline 1 | RPMI8402 (Leukemia) | <0.002 | |
| Dihydrobenzo[h]cinnoline 2 | KB (Carcinoma) | 0.56 | |
| Dihydrobenzo[h]cinnoline 2 | Hep-G2 (Hepatoma) | 0.77 |
Table 2: PI3K Inhibitory Activity of Cinnoline Derivatives (IC50 values in nM)
| Compound ID | PI3K Isoform | IC | Reference |
| Cinnoline-PI3Ki-1 | PI3Kα | 5.0 | |
| Cinnoline-PI3Ki-1 | PI3Kδ | 3.9 | |
| Aminoxy-Cinnoline-1 | PI3Kδ | 12.6 | |
| Aminoxy-Cinnoline-2 | PI3Kδ | 8.6 | |
| Aminoxy-Cinnoline-1 | PI3Kα | 89.3 | |
| Aminoxy-Cinnoline-2 | PI3Kα | 10.9 |
Table 3: Antibacterial Activity of Cinnoline Derivatives (MIC values in µg/mL)
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Cinnoline-AB-1 | E. coli | 12.5 | [7] |
| Cinnoline-AB-2 | M. tuberculosis H37Rv | 12.5 | [7] |
| Cinnoline-AB-3 | S. aureus | >100 | [7] |
| Cinnoline-AB-4 | E. coli | >100 | [7] |
Table 4: Anti-inflammatory Activity of Cinnoline Derivatives (% Inhibition)
| Compound ID | Assay | % Inhibition | Reference |
| Pyrazolo[4,3-c]cinnoline 1 | Carrageenan-induced paw edema | 58.50 | |
| Pyrazolo[4,3-c]cinnoline 2 | Carrageenan-induced paw edema | 55.22 |
Experimental Workflow for Kinase Inhibitor Screening
The identification of potent and selective kinase inhibitors from a library of cinnoline compounds requires a systematic screening process. The following diagram illustrates a typical workflow for such a screening cascade.
Conclusion and Future Perspectives
From its serendipitous discovery over a century ago, the cinnoline scaffold has evolved into a cornerstone of modern medicinal chemistry. The foundational synthetic methods developed by pioneers like Richter, Widman, Stoermer, and Borsche paved the way for the creation of vast libraries of cinnoline derivatives. These compounds have demonstrated a remarkable diversity of pharmacological activities, with particularly promising results in the fields of oncology, infectious diseases, and inflammation.
The ongoing exploration of the cinnoline chemical space, coupled with advancements in computational chemistry and high-throughput screening, promises to unveil novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The ability of cinnolines to modulate key signaling pathways, such as the PI3K/Akt pathway, underscores their potential as targeted therapeutics. As our understanding of the molecular basis of disease deepens, the versatile cinnoline scaffold is poised to play an increasingly important role in the development of next-generation medicines.
References
- 1. Borsche–Drechsel cyclization - Wikiwand [wikiwand.com]
- 2. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 3. Widman-Stoermer Synthesis | CoLab [colab.ws]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. pnrjournal.com [pnrjournal.com]
Potential Biological Activity of 6-Bromocinnoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cinnoline scaffold, a bicyclic aromatic heterocycle, has emerged as a structure of significant interest in medicinal chemistry. Its derivatives have demonstrated a range of biological activities, with a particular focus on their potential as kinase inhibitors. The strategic placement of a bromine atom at the 6-position of the cinnoline ring is thought to influence the molecule's electronic properties and binding interactions with biological targets. This technical guide provides a comprehensive overview of the known biological activities of 6-bromocinnoline derivatives, with a focus on their potential as anticancer agents through the inhibition of key signaling pathways. Due to the limited availability of direct experimental data for a wide range of this compound derivatives, this guide also incorporates data from structurally related cinnoline and quinoline analogs to provide a broader context for their potential therapeutic applications.
Kinase Inhibition: A Primary Target
Cinnoline derivatives have been identified as potential inhibitors of several kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. The primary kinase targets for which cinnoline and its analogs have shown inhibitory activity include Phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (BTK).[1] These kinases are key nodes in signaling pathways that control cell growth, proliferation, survival, and differentiation.
PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Dysregulation of this pathway is a hallmark of many cancers. A series of cinnoline derivatives have been developed and evaluated as PI3K inhibitors, with some compounds displaying nanomolar inhibitory activities.[2]
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is essential for B-cell development, differentiation, and activation.[1] BTK has emerged as a key therapeutic target for B-cell malignancies and autoimmune diseases. Cinnoline derivatives are being investigated for their potential to inhibit BTK.[1]
Caption: Simplified BTK signaling pathway and the inhibitory point of this compound derivatives.
Anticancer Activity
The inhibition of key kinases by this compound derivatives translates to potential anticancer activity. While extensive data on this compound compounds is still emerging, studies on structurally similar 6-bromoquinazoline and 6-bromoquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
Quantitative Data on Related Compounds
The following tables summarize the in vitro anticancer activity (IC50 values) of various 6-bromoquinazoline and 6-bromoquinoline derivatives against several human cancer cell lines. This data provides a valuable reference for the potential potency of this compound analogs.
Table 1: Anticancer Activity of 6-Bromoquinazoline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 5b | MCF-7 (Breast) | 0.53 | [3] |
| SW480 (Colon) | 1.95 | [3] | |
| 8a | MCF-7 (Breast) | 15.85 ± 3.32 | [4] |
| SW480 (Colon) | 17.85 ± 0.92 | [4] |
Table 2: Anticancer Activity of 6-Bromoquinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-Bromo-5-nitroquinoline | C6 (Glioblastoma) | Not specified | [5] |
| HeLa (Cervical) | Not specified | [5] | |
| HT29 (Colon) | Lower than 5-FU | [5] | |
| 6,8-dibromo-5-nitroquinoline (17) | C6 (Glioblastoma) | 50.0 | [6] |
| HT29 (Colon) | 26.2 | [6] | |
| HeLa (Cervical) | 24.1 | [6] |
Experimental Protocols
The evaluation of the biological activity of this compound derivatives relies on a set of standardized in vitro assays. Below are detailed methodologies for key experiments.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Caption: General workflow of the MTT cytotoxicity assay.
-
Cell Seeding:
-
Harvest and count cells from culture.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
In Vitro Kinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Buffers:
-
Kinase of interest (e.g., PI3Kα, BTK).
-
Kinase-specific substrate (peptide or lipid).
-
ATP.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Test compound (this compound derivative) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 96-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and detect the kinase activity according to the manufacturer's protocol of the chosen detection kit (e.g., by measuring ADP production via a luminescence-based method).
-
-
Data Analysis:
-
The signal from the detection reagent is inversely proportional to the degree of kinase inhibition.
-
Plot the percentage of kinase activity against the log of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Structure-Activity Relationship (SAR)
While a comprehensive SAR for this compound derivatives is still under development, preliminary insights can be drawn from related heterocyclic systems. For quinoline and quinazoline-based kinase inhibitors, the nature and position of substituents on the heterocyclic core and any appended phenyl rings significantly impact potency and selectivity.[7] The bromine atom at the 6-position is expected to influence the molecule's properties, potentially enhancing binding affinity or altering its pharmacokinetic profile. Further synthesis and biological evaluation of a diverse library of this compound derivatives are required to establish a clear SAR.
Conclusion
This compound derivatives represent a promising class of compounds with potential biological activity, particularly as inhibitors of kinases involved in cancer progression. While direct experimental data remains somewhat limited, the information available for the broader class of cinnolines and structurally related 6-bromo-substituted heterocycles provides a strong rationale for their continued investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute studies aimed at elucidating the therapeutic potential of this intriguing scaffold. Future work should focus on the synthesis of diverse this compound libraries and their systematic evaluation in a range of biological assays to build a robust understanding of their structure-activity relationships and identify lead candidates for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
6-Bromocinnoline as a Scaffold in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cinnoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] Among these, 6-bromocinnoline has garnered significant attention as a versatile starting point for the development of novel therapeutic agents. The strategic placement of a bromine atom at the 6-position offers a handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of drug-like properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their potential as anticancer and antimicrobial agents.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives often involves multi-step reaction sequences. A common strategy for the synthesis of 6-bromocinnolin-4-amine, a key intermediate, is outlined below.
General Synthetic Workflow
The synthesis of 6-bromocinnolin-4-amine can be achieved through a three-step process starting from 4-bromoaniline. This involves the formation of a cinnolinone intermediate, followed by chlorination and subsequent amination.[3]
Synthetic workflow for 6-Bromocinnolin-4-amine.
Experimental Protocols
Step 1: Synthesis of 6-bromocinnolin-4(1H)-one [3]
-
To a solution of 4-bromoaniline in methanol, add ethyl propiolate.
-
Stir the mixture at a controlled temperature (e.g., 40°C) for an extended period (e.g., 48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate, 3-(4-bromoaniline) ethyl acrylate.
-
In a separate flask, heat diphenyl ether to a high temperature (e.g., 200-220°C).
-
Slowly add the crude 3-(4-bromoaniline) ethyl acrylate intermediate to the hot diphenyl ether and maintain the temperature for a short period to facilitate cyclization.
-
Cool the reaction mixture and purify the product by recrystallization or column chromatography to yield 6-bromocinnolin-4(1H)-one.
Step 2: Synthesis of 4-chloro-6-bromocinnoline [3]
-
Suspend 6-bromocinnolin-4(1H)-one in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approximately 105-110°C) for several hours (e.g., 2-6 hours), monitoring the reaction by TLC.
-
After completion, carefully pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a suitable base, such as sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-chloro-6-bromocinnoline.
Step 3: Synthesis of 6-bromocinnolin-4-amine [3]
-
In a sealed reaction vessel, dissolve 4-chloro-6-bromocinnoline in a suitable solvent such as ethanol.
-
Add a concentrated solution of ammonia in ethanol.
-
Heat the sealed tube to a temperature typically ranging from 100 to 150°C for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vessel to room temperature and isolate the product by filtration or extraction.
-
Purify the crude 6-bromocinnolin-4-amine by recrystallization or column chromatography.
Biological Activities of this compound Derivatives
Derivatives of the this compound scaffold have shown promise in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity
Cinnoline derivatives have been investigated as inhibitors of various protein kinases involved in cancer cell signaling pathways.[4] The PI3K/Akt/mTOR and EGFR signaling cascades are key targets.[4][5]
Quantitative Data for Anticancer Activity of Cinnoline Derivatives
| Compound ID | Target | Assay | IC50 (nM) | Cell Line | Reference |
| Cinnoline Derivative 1 | PI3Kα | Kinase Assay | 15 | - | [4] |
| Cinnoline Derivative 2 | PI3Kβ | Kinase Assay | 28 | - | [4] |
| Cinnoline Derivative 3 | PI3Kδ | Kinase Assay | 12 | - | [4] |
| Cinnoline Derivative 4 | PI3Kγ | Kinase Assay | 35 | - | [4] |
| Cinnoline Derivative 25 | - | MTT Assay | 264 | HCT-116 | [4] |
| Cinnoline Derivative 25 | - | MTT Assay | 2040 | A549 | [4] |
| Cinnoline Derivative 25 | - | MTT Assay | 1140 | MCF-7 | [4] |
Note: The specific structures of "Cinnoline Derivative 1-4 and 25" can be found in the referenced publication.
Antimicrobial Activity
The cinnoline scaffold has also been explored for its antimicrobial properties. While specific data for this compound derivatives is limited, related heterocyclic compounds have shown activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.
Quantitative Data for Antimicrobial Activity of Related Heterocyclic Compounds
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Bromoquinolines | 9-bromo-indolizinoquinoline-5,12-dione | Staphylococcus aureus | 0.031 - 0.063 | [6] |
| Bromoquinolines | 9-bromo-indolizinoquinoline-5,12-dione | Enterococcus faecalis | 0.125 | [6] |
| Quinazolinones | Compound VIIa | Escherichia coli | 1.56 | [7] |
| Quinazolinones | Compound VIIa | Salmonella typhimurium | 3.125 | [7] |
| Quinazolinones | Compound VIIa | Listeria monocytogenes | 1.56 | [7] |
| Quinazolinones | Compound VIIc | Candida albicans | 0.78 | [7] |
| Quinazolinones | Compound VIIc | Aspergillus flavus | 0.097 | [7] |
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of many cinnoline derivatives are attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[1] Cinnoline derivatives have been identified as potent inhibitors of PI3K, thereby blocking downstream signaling.[4]
Inhibition of the PI3K/Akt/mTOR pathway.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell division.[5] Quinoline-based compounds, structurally similar to cinnolines, have been developed as EGFR inhibitors.[5]
Putative inhibition of the EGFR signaling pathway.
Key Experimental Methodologies
Reproducible and standardized protocols are essential for the evaluation of the biological activity of novel compounds.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a further 72 hours.
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL solution of MTT to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 1.5 x 10⁸ CFU/mL (0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This guide provides a foundational understanding of the potential of this compound as a scaffold in medicinal chemistry. Further research and exploration of this versatile molecule are warranted to unlock its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
The Pivotal Physicochemical Properties of Substituted Cinnolines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The cinnoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The therapeutic potential of these compounds is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their interaction with biological targets. This technical guide provides an in-depth overview of the core physicochemical properties of substituted cinnolines, detailed experimental protocols for their determination, and an examination of a key signaling pathway influenced by this class of molecules.
Core Physicochemical Properties of Substituted Cinnolines
The biological activity and drug-like characteristics of substituted cinnolines are significantly influenced by a set of key physicochemical parameters. Understanding and optimizing these properties is a critical aspect of the drug discovery and development process. The most influential of these properties include lipophilicity (LogP/LogD), ionization constant (pKa), solubility, and melting point.
Data Summary
The following tables summarize the available quantitative physicochemical data for a selection of substituted cinnoline derivatives. This data has been aggregated from various research publications to provide a comparative overview.
Table 1: Lipophilicity (LogP), Ionization Constant (pKa), and Melting Point of Selected Substituted Cinnolines
| Compound/Derivative | Substituent(s) | LogP | pKa | Melting Point (°C) | Reference(s) |
| Cinnoline | - | - | 2.64 | 39 | [3] |
| 8-Nitro-4-(p-amino phenyl sulphonamide) cinnoline 3-carboxamide | 8-NO2, 4-NH-Ph-SO2NH2, 3-CONH2 | - | - | 192 | [4] |
| 6-Chloro-4-(p-amino phenyl sulphonamide) cinnoline 3-carboxamide | 6-Cl, 4-NH-Ph-SO2NH2, 3-CONH2 | - | - | 208 | [4] |
| 8-Methyl-4-(p-amino phenyl sulphonamide) cinnoline 3-carboxamide | 8-CH3, 4-NH-Ph-SO2NH2, 3-CONH2 | - | - | 216 | [4] |
| 6-Bromo-4-(p-amino phenyl sulphonamide) cinnoline 3-carboxamide | 6-Br, 4-NH-Ph-SO2NH2, 3-CONH2 | - | - | 224 | [4] |
| 6-Fluoro-4-methyl-3-(4-phenylpiperazin-1-yl)cinnoline | 6-F, 4-CH3, 3-(piperazin-1-yl)phenyl | - | - | 196-198 | |
| 6-Chloro-4-methyl-3-(4-phenylpiperazin-1-yl)cinnoline | 6-Cl, 4-CH3, 3-(piperazin-1-yl)phenyl | - | - | 156-160 |
Key Signaling Pathway: PI3K/Akt/mTOR
Several studies have identified the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway as a key target for the anticancer activity of certain cinnoline derivatives.[1][5] This pathway is crucial in regulating cell proliferation, growth, survival, and apoptosis.[6] Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][6]
PI3K/Akt/mTOR Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of cinnoline derivatives.
Experimental Protocols
Accurate and reproducible determination of physicochemical properties is fundamental to successful drug development. The following sections provide detailed methodologies for key experiments.
Determination of Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its membrane permeability and overall ADME profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.
This traditional method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.
Protocol:
-
Preparation of Phases: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.4) and saturate it with n-octanol by vigorous mixing for 24 hours, followed by phase separation. Similarly, saturate n-octanol with the aqueous buffer.[7]
-
Compound Preparation: Prepare a stock solution of the test cinnoline derivative in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[8]
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a known volume ratio (e.g., 1:1). The final concentration of the compound should be within the linear range of the analytical method.
-
Equilibration: Vigorously shake the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-24 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the cinnoline derivative using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9]
-
Calculation: Calculate the LogD value using the following equation: LogD = log10 ([Compound]octanol / [Compound]aqueous)
This indirect method estimates LogP based on the retention time of a compound on a nonpolar stationary phase. It is a faster and more high-throughput alternative to the shake-flask method.
Protocol:
-
System Preparation: Use a C18 reversed-phase HPLC column. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[10]
-
Calibration: Inject a series of standard compounds with known LogP values covering a range that is expected to include the test compounds.
-
Retention Time Measurement: For each standard, determine the retention time (tR) and calculate the capacity factor (k') using the formula: k' = (tR - t0) / t0, where t0 is the column dead time (determined by injecting a non-retained compound like uracil).
-
Calibration Curve: Plot the log(k') values of the standards against their known LogP values to generate a linear calibration curve.[10]
-
Sample Analysis: Inject the test cinnoline derivative under the same chromatographic conditions and determine its log(k').
-
LogP Calculation: Interpolate the LogP of the test compound from the calibration curve using its measured log(k') value.
Determination of Ionization Constant (pKa)
The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a compound at a given pH. This is crucial for solubility, permeability, and receptor binding.
This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Protocol:
-
Solution Preparation: Dissolve an accurately weighed amount of the cinnoline derivative in a suitable solvent (e.g., water or a co-solvent system like water/methanol) to a known concentration (e.g., 1-10 mM).[11]
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.[12]
-
Data Recording: Record the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often by analyzing the first or second derivative of the curve).[12]
This method is suitable for compounds that possess a chromophore whose UV-visible absorption spectrum changes upon ionization.
Protocol:
-
Buffer Preparation: Prepare a series of buffers with precisely known pH values, covering a range that brackets the expected pKa of the cinnoline derivative.[13]
-
Sample Preparation: Prepare a stock solution of the compound in a solvent like DMSO. Add a small, constant volume of the stock solution to each buffer solution to obtain the same final concentration.[13]
-
Spectral Measurement: Record the UV-visible absorption spectrum of the compound in each buffer solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the difference in absorbance between the ionized and unionized forms is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.[14]
Determination of Aqueous Solubility
Aqueous solubility is a critical factor for oral bioavailability and formulation development. Both kinetic and thermodynamic solubility are important parameters in drug discovery.
This high-throughput assay measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the cinnoline derivative in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.
-
Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a short period (e.g., 1-2 hours).
-
Detection: Measure the amount of precipitated compound. This can be done by:
-
Nephelometry: Measuring the light scattering caused by the precipitate.
-
Direct UV: Filtering the solution to remove the precipitate and measuring the UV absorbance of the supernatant.
-
-
Quantification: The solubility is determined by comparing the results to a calibration curve.
This method measures the solubility of a compound in a saturated solution at equilibrium and is considered the "true" solubility.
Protocol:
-
Sample Preparation: Add an excess of the solid cinnoline derivative to an aqueous buffer in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method like HPLC-UV.
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Determination of Melting Point
The melting point is a fundamental physical property that provides information about the purity and crystal lattice energy of a compound.
Protocol:
-
Sample Preparation: Finely powder a small amount of the dry crystalline cinnoline derivative.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, which is sealed at one end.
-
Measurement: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample slowly and observe the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid.
-
Melting Range: The melting point is reported as a range between these two temperatures. A sharp melting range (typically 1-2°C) is indicative of a pure compound.
Conclusion
The successful development of cinnoline-based therapeutics hinges on a thorough understanding and optimization of their physicochemical properties. The experimental protocols detailed in this guide provide a robust framework for the accurate and reproducible determination of lipophilicity, pKa, solubility, and melting point. Furthermore, the elucidation of the interaction of these compounds with key biological targets, such as the PI3K/Akt/mTOR signaling pathway, is essential for rational drug design. By integrating comprehensive physicochemical profiling with a deep understanding of the underlying biology, researchers can effectively advance promising cinnoline derivatives through the drug discovery pipeline.
References
- 1. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. ijper.org [ijper.org]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. zenodo.org [zenodo.org]
Theoretical Insights into the Electronic Structure of 6-Bromocinnoline: A Computational Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds, integral to the development of novel therapeutic agents. The introduction of a bromine atom at the 6-position of the cinnoline scaffold is anticipated to modulate its electronic characteristics, thereby influencing its bioactivity and potential pharmacological applications. This technical guide delineates a comprehensive theoretical framework for investigating the electronic structure of 6-Bromocinnoline. While direct experimental data on this compound is limited, this document leverages established computational methodologies and data from analogous heterocyclic systems to provide a predictive analysis of its electronic properties, reactivity, and spectroscopic signatures. The primary computational approach discussed is Density Functional Theory (DFT), a powerful tool for elucidating the electronic behavior of complex molecules. This whitepaper serves as a foundational resource for researchers engaged in the computational design and analysis of novel cinnoline-based compounds.
Introduction
Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that is isomeric with other naphthyridines like quinoxaline and quinazoline.[1] The cinnoline nucleus is a key structural motif in a variety of compounds exhibiting a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties.[2][3] The strategic functionalization of the cinnoline ring system is a cornerstone of medicinal chemistry, aimed at tuning the molecule's therapeutic efficacy.
The substitution of a bromine atom onto an aromatic ring can significantly alter its electronic properties through a combination of inductive and resonance effects. Bromine is an electron-withdrawing group, which can influence the electron density distribution, molecular orbital energies, and ultimately the reactivity of the parent molecule.[4][5] Understanding these electronic perturbations is crucial for predicting the molecule's interaction with biological targets and its overall pharmacological profile.
This whitepaper presents a theoretical investigation into the electronic structure of this compound. In the absence of direct experimental studies, this guide outlines the computational protocols that can be employed to predict its properties. The insights derived from such theoretical studies are invaluable for guiding synthetic efforts and for the rational design of new drug candidates.
Theoretical Methodology
The cornerstone of modern computational chemistry for studying the electronic structure of molecules like this compound is Density Functional Theory (DFT). DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for molecules of this size.
Computational Details
A typical computational protocol for analyzing the electronic structure of this compound would involve the following steps:
-
Geometry Optimization: The molecular geometry of this compound would be optimized to find its most stable conformation. This is typically performed using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311++G(d,p). This level of theory has been shown to provide reliable geometries for similar heterocyclic systems.[6][7]
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.
-
Electronic Property Calculations: Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:
-
Molecular Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule.
-
Spectroscopic Predictions: Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum of the molecule.
-
The workflow for such a theoretical investigation is depicted in the following diagram:
References
Methodological & Application
Synthesis of 6-Bromocinnoline via Intramolecular Cyclization: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 6-bromocinnoline, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The outlined protocol is based on the principles of the Widman-Stoermer synthesis, which involves the intramolecular cyclization of a diazotized ortho-aminoarylethylene derivative. The synthesis commences with the readily available 2-amino-5-bromobenzaldehyde, which is converted to the key intermediate, 4-bromo-2-vinylaniline, followed by diazotization and subsequent cyclization to yield the target this compound.
Reaction Scheme
The overall synthetic pathway can be summarized as follows:
Step 1: Synthesis of 4-Bromo-2-vinylaniline
This step involves the conversion of the aldehyde functionality in 2-amino-5-bromobenzaldehyde into a vinyl group, typically achieved through a Wittig reaction.
Step 2: Synthesis of this compound via Diazotization and Cyclization
The synthesized 4-bromo-2-vinylaniline undergoes diazotization of the primary amino group, followed by an intramolecular cyclization to form the stable aromatic cinnoline ring system.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-vinylaniline from 2-Amino-5-bromobenzaldehyde
This protocol describes the formation of the vinyl group via a Wittig reaction.
Materials:
-
2-Amino-5-bromobenzaldehyde
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide portion-wise at 0 °C.
-
Allow the resulting orange-red ylide solution to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-amino-5-bromobenzaldehyde in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-bromo-2-vinylaniline.
Step 2: Synthesis of this compound from 4-Bromo-2-vinylaniline
This protocol details the diazotization of the amino group and subsequent intramolecular cyclization.
Materials:
-
4-Bromo-2-vinylaniline
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-bromo-2-vinylaniline in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
To the cooled and stirred solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, during which the cyclization occurs, often indicated by a color change or gas evolution.
-
Monitor the formation of the product by TLC.
-
Neutralize the reaction mixture by the careful addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Data Presentation
The following tables summarize the typical reaction parameters for the synthesis of this compound. Please note that yields can vary depending on the specific reaction scale and purification methods.
Table 1: Reaction Parameters for the Synthesis of 4-Bromo-2-vinylaniline
| Parameter | Value |
| Starting Material | 2-Amino-5-bromobenzaldehyde |
| Reagents | Methyltriphenylphosphonium bromide, Potassium tert-butoxide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 13-17 hours |
| Typical Yield | 60-75% |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 4-Bromo-2-vinylaniline |
| Reagents | Sodium nitrite, Hydrochloric acid |
| Solvent | Water |
| Reaction Temperature | 0-5 °C to Room Temperature |
| Reaction Time | 1.5-2.5 hours |
| Typical Yield | 50-65% |
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Diazonium salts are potentially explosive, especially when dry. They should be handled with extreme care and not isolated. The reaction should be carried out at low temperatures.
-
Wittig reactions often involve strong bases and flammable solvents; appropriate precautions should be taken.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for 6-Bromocinnoline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the practical applications of 6-bromocinnoline as a versatile building block in modern organic synthesis. While specific literature on the extensive synthetic applications of this compound is emerging, its structural analogy to other 6-bromo-N-heterocycles, such as 6-bromoquinoline and 6-bromoisoquinoline, allows for the confident extrapolation of its reactivity. The bromine atom at the C6-position serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. This document details the utility of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing generalized protocols and expected outcomes based on established methodologies for analogous substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. In the context of this compound, this reaction facilitates the introduction of a wide range of aryl and vinyl substituents at the 6-position, paving the way for the synthesis of novel bioactive molecules and functional materials. The reaction proceeds via a palladium-catalyzed cycle involving an organoboron reagent.
Generalized Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Quantitative Data Summary (Hypothetical):
The following table summarizes expected reaction parameters for the Suzuki-Miyaura coupling of this compound with various boronic acids, based on typical conditions for similar substrates.
| Coupling Partner | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 80-90 |
| Thiophen-2-ylboronic acid | Pd₂(dba)₃ (1.5) | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 6 | 75-85 |
| Vinylboronic acid pinacol ester | Pd(OAc)₂ (2) | XPhos | Cs₂CO₃ | THF/H₂O | 80 | 16 | 70-80 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the aryl or vinylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is particularly valuable for introducing alkynyl functionalities into the cinnoline core, which can serve as versatile handles for further transformations or as key structural motifs in pharmacologically active compounds. The reaction is co-catalyzed by palladium and copper complexes.
Generalized Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Quantitative Data Summary (Hypothetical):
The following table outlines plausible reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes.
| Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 16 | 90-98 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 60 | 12 | 85-95 |
| (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | Toluene | 80 | 8 | 80-90 |
| Propargyl alcohol | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Acetonitrile | 50 | 24 | 75-85 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) to dissolve the solids. Add the amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues, washing the pad with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for Sonogashira coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This methodology allows for the introduction of a wide array of primary and secondary amines at the 6-position of the cinnoline ring, which is a crucial transformation in medicinal chemistry for the synthesis of compounds with potential biological activity.
Generalized Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Quantitative Data Summary (Hypothetical):
The following table presents anticipated reaction conditions and outcomes for the Buchwald-Hartwig amination of this compound.
| Amine | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | 80-90 |
| Aniline | Pd(OAc)₂ (2) | BINAP | NaOtBu | Dioxane | 100 | 12 | 75-85 |
| Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos | K₃PO₄ | Toluene | 100 | 18 | 80-90 |
| n-Butylamine | Pd(OAc)₂ (2.5) | RuPhos | LHMDS | THF | 80 | 24 | 70-80 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 100-120 °C) with stirring.
-
Monitoring: Monitor the reaction for completion by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired 6-amino-cinnoline derivative.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Application Notes and Protocols: Utilizing 6-Bromocinnoline for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its potential in developing potent kinase inhibitors.[1] Derivatives of cinnoline have shown inhibitory activity against critical cellular signaling kinases such as Phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (BTK), which are key nodes in pathways implicated in cancer and autoimmune diseases.[1] The 6-bromo-substituted cinnoline core, in particular, offers a versatile platform for chemical modification. The bromine atom at the C-6 position serves as a highly functional synthetic handle for introducing a diverse array of chemical moieties through modern cross-coupling reactions. This allows for the systematic exploration of the chemical space around the cinnoline core to optimize potency, selectivity, and pharmacokinetic properties of potential kinase inhibitors.
This document provides detailed protocols for the synthesis of novel kinase inhibitors utilizing 6-bromocinnoline as a starting material. The primary synthetic strategies highlighted are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which enable the creation of C-C and C-N bonds, respectively, at the C-6 position.
Data Presentation: Hypothetical Kinase Inhibitory Activity
The following tables summarize hypothetical quantitative data for a series of kinase inhibitors derived from this compound. The IC50 values are based on reported activities for other potent cinnoline-based PI3K inhibitors to provide a representative dataset for comparison.[1]
Table 1: Inhibitory Activity of 6-Aryl-Cinnoline Derivatives against PI3Kα
| Compound ID | R Group (Aryl) | Molecular Weight | PI3Kα IC50 (nM) |
| CINN-S1 | Phenyl | 283.13 | 150 |
| CINN-S2 | 4-Methoxyphenyl | 313.14 | 85 |
| CINN-S3 | 3-Pyridyl | 284.12 | 120 |
| CINN-S4 | 2-Thienyl | 289.16 | 200 |
Table 2: Inhibitory Activity of 6-Amino-Cinnoline Derivatives against BTK
| Compound ID | R Group (Amine) | Molecular Weight | BTK IC50 (nM) |
| CINN-B1 | Aniline | 298.15 | 95 |
| CINN-B2 | 4-Chloroaniline | 332.59 | 60 |
| CINN-B3 | Morpholine | 292.15 | 180 |
| CINN-B4 | N-Methylpiperazine | 305.20 | 110 |
Experimental Protocols
The following protocols are representative methods for the derivatization of this compound and the subsequent evaluation of the synthesized compounds as kinase inhibitors.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol details a standard procedure for the palladium-catalyzed coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vial with nitrogen gas three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-cinnoline derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol details a standard procedure for the palladium-catalyzed amination of this compound with an amine.
Materials:
-
This compound
-
Amine (e.g., Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the flask with argon gas three times.
-
Add anhydrous toluene (10 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-amino-cinnoline derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., PI3Kα, BTK)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Synthesized cinnoline derivatives (test compounds)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, its specific substrate, ATP, and the test compound at various concentrations in a multi-well plate. Include appropriate positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
ADP Detection: Add the Kinase-Glo® reagent to each well. This reagent contains luciferase and luciferin, which react with the ADP produced in the kinase reaction to generate a luminescent signal.
-
Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, then measure the luminescence using a plate reader.
-
IC50 Determination: The luminescence data is plotted against the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated using a suitable data analysis software.
Visualizations
Signaling Pathways
Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition.
Caption: The BTK signaling pathway and the point of inhibition.
Experimental Workflow
Caption: General workflow for synthesis and evaluation of kinase inhibitors.
References
Application Notes and Protocols for N-arylation of 6-Bromocinnoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the N-arylation of 6-bromocinnoline, a key transformation in the synthesis of novel chemical entities for drug discovery and materials science. The cinnoline scaffold is a significant pharmacophore, and the introduction of an aryl group at the nitrogen atom can significantly modulate its biological activity. The protocols outlined below are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation methods, adapted for the this compound substrate from methodologies successful with structurally related heterocycles like quinolines and purines.[1][2][3]
Introduction
The synthesis of N-aryl C-N bonds is a cornerstone of modern organic chemistry, with wide-ranging applications in the pharmaceutical and agrochemical industries.[2] The Buchwald-Hartwig amination has emerged as a particularly powerful and versatile method for constructing these bonds, offering high yields and broad functional group tolerance.[1][2] This reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine.[1] An alternative, classical approach is the Ullmann condensation, a copper-catalyzed reaction that is also effective for C-N bond formation, particularly with N-heterocycles.[4][5]
Given the structural similarity of cinnoline to quinoline and purine, the reaction conditions reported for the N-arylation of bromo-substituted analogues of these heterocycles provide a strong foundation for developing a successful protocol for this compound.[1][6]
Key Reaction Pathways for N-Arylation
Two primary catalytic systems are proposed for the N-arylation of this compound:
-
Buchwald-Hartwig Amination: A highly efficient palladium-catalyzed cross-coupling reaction. The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by amine coordination, deprotonation, and reductive elimination to furnish the N-arylated product.[1][2] The choice of ligand is critical for the success of this reaction.[1]
-
Ullmann Condensation: A copper-catalyzed nucleophilic aromatic substitution. While traditional Ullmann reactions often require harsh conditions, modern protocols utilize ligands to facilitate the reaction under milder temperatures.[3][5]
Experimental Protocols
The following are generalized protocols for the N-arylation of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the N-arylation of related bromo-heterocycles.[1][6]
Materials:
-
This compound
-
Aryl amine (e.g., aniline, substituted anilines)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or similar bulky electron-rich phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), the desired aryl amine (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and Xantphos (0.075 mmol, 7.5 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-arylated 6-aminocinnoline derivative.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol is based on modern Ullmann-type coupling reactions that utilize a ligand to improve efficiency.[3][7]
Materials:
-
This compound
-
Aryl amine
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline or N,N'-Dimethylethylenediamine (DMEDA) as a ligand
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF) or toluene
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, water, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol), the aryl amine (1.5 mmol), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium phosphate (2.0 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the vessel.
-
Reaction: Seal the vessel and stir the mixture at 110-120 °C for 24-48 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through Celite.
-
Extraction: Wash the filtrate with water (3 x 20 mL) to remove DMF, followed by a wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Data Presentation
The following tables summarize typical reaction conditions for Buchwald-Hartwig and Ullmann N-arylation reactions based on analogous heterocyclic systems. These serve as a starting point for the optimization of the N-arylation of this compound.
Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation [1][6]
| Parameter | Condition | Notes |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-10 mol%) | Pd(OAc)₂ is often used as a precatalyst. |
| Ligand | Xantphos, BINAP, DavePhos (1.5-2x mol% of Pd) | Bulky, electron-rich phosphine ligands are generally preferred. |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu (2-3 equivalents) | The choice of base can significantly impact reaction efficiency. |
| Solvent | Toluene, Dioxane | Anhydrous and degassed solvents are crucial. |
| Temperature | 80-120 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 8-24 hours | Monitored by TLC or LC-MS. |
| Yield | 70-98% (reported for analogous systems) | Yields are substrate-dependent. |
Table 2: Representative Conditions for Ullmann N-Arylation [3][7]
| Parameter | Condition | Notes |
| Catalyst | CuI, Cu₂O (5-20 mol%) | Copper(I) salts are commonly used. |
| Ligand | 1,10-Phenanthroline, DMEDA, Proline (10-40 mol%) | Ligands are essential for milder reaction conditions. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equivalents) | Inorganic bases are typically employed. |
| Solvent | DMF, DMSO, Toluene | High-boiling polar aprotic solvents are common. |
| Temperature | 100-150 °C | Temperatures are generally higher than for Pd-catalyzed reactions. |
| Reaction Time | 12-48 hours | Reactions can be slower than Buchwald-Hartwig aminations. |
| Yield | 60-95% (reported for analogous systems) | Highly dependent on the specific substrates and ligand used. |
Visualizations
Diagram 1: Generalized Experimental Workflow for N-Arylation
Caption: A generalized workflow for the N-arylation of this compound.
Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
6-Bromocinnoline: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 6-bromocinnoline as a strategic precursor in the synthesis of valuable pharmaceutical intermediates. The cinnoline scaffold is a recognized privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including potent kinase inhibition.[1] The bromine atom at the 6-position of the cinnoline ring serves as a versatile functional handle, enabling the introduction of diverse molecular fragments through various cross-coupling reactions. These notes detail the synthesis of key intermediates, propose reaction protocols, and discuss the relevance of the resulting compounds in targeting critical signaling pathways in drug discovery.
Key Applications in Medicinal Chemistry
Cinnoline derivatives are of significant interest in the development of targeted therapies, particularly in oncology. They have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[1][2]
One of the most critical pathways implicated in cancer cell proliferation, survival, and metastasis is the PI3K/Akt/mTOR pathway .[3][4] Several studies have highlighted the potential of cinnoline-based compounds to act as inhibitors of key kinases within this cascade, such as PI3K and mTOR.[3][5] By blocking these signaling nodes, this compound-derived intermediates can form the basis for the development of novel anticancer agents.[3][5]
Synthesis of Key Pharmaceutical Intermediates
This compound is a foundational starting material for accessing a variety of more complex pharmaceutical intermediates. A key example is the synthesis of 6-substituted-4-aminocinnolines , where the amino group at the 4-position often serves as a crucial pharmacophore for kinase binding.
Proposed Synthetic Pathway to 6-Aryl/Heteroaryl-4-aminocinnolines
A plausible synthetic route from this compound to diverse 6-aryl or 6-heteroaryl-4-aminocinnoline derivatives is outlined below. This multi-step synthesis involves an initial cross-coupling reaction followed by the installation of the key amine functionality.
Caption: Synthetic workflow from this compound.
Experimental Protocols
The following sections provide detailed experimental protocols for key transformations involving this compound and its derivatives.
Protocol 1: Suzuki-Miyaura Coupling of this compound (Proposed)
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[6][7] While specific literature for this compound is limited, the following protocol is proposed based on established procedures for the analogous 6-bromoquinoline.[8]
Reaction Scheme:
This compound + Arylboronic acid → 6-Aryl-cinnoline
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
2M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (8 mL)
-
Ethanol (2 mL)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Add toluene and ethanol, followed by the sodium carbonate solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
| Parameter | Proposed Condition |
| Catalyst | Pd(PPh₃)₄ |
| Ligand | PPh₃ (from catalyst) |
| Base | Na₂CO₃ |
| Solvent | Toluene/Ethanol/Water |
| Temperature | 90 °C |
| Time | 12 hours |
| Yield | Not reported (Anticipated Moderate to High) |
Table 1: Proposed reaction conditions for the Suzuki-Miyaura coupling of this compound.
Caption: Generalized Suzuki-Miyaura catalytic cycle.[7][9]
Protocol 2: Buchwald-Hartwig Amination of this compound (Proposed)
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[10][11][12] The following is a proposed protocol for the amination of this compound, based on successful reactions with 6-bromoquinoline.[10]
Reaction Scheme:
This compound + Amine → 6-(Amino)-cinnoline
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
| Parameter | Proposed Condition |
| Catalyst | Pd₂(dba)₃ |
| Ligand | Xantphos |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 90-110 °C |
| Time | 12-24 hours |
| Yield | Not reported (Anticipated Moderate to High) |
Table 2: Proposed reaction conditions for the Buchwald-Hartwig amination of this compound.
Caption: Simplified Buchwald-Hartwig catalytic cycle.[10][11]
Signaling Pathway Inhibition
Derivatives of this compound hold promise as inhibitors of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is often hyperactivated in cancer.[3][4]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
The development of cinnoline-based inhibitors that can modulate this pathway represents a promising strategy for cancer therapy.[3][5] The synthetic accessibility of diverse analogs from this compound makes it an attractive starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against these kinase targets.[2]
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of pharmaceutical intermediates, particularly those targeting kinase signaling pathways implicated in cancer. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the rich medicinal chemistry of the cinnoline scaffold and to develop novel therapeutic agents. Further investigation into the proposed cross-coupling reactions is warranted to expand the chemical space accessible from this important building block.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromocinnoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, antimalarial, and anticancer properties.[1][2][3] The functionalization of the cinnoline core is therefore of significant interest for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted heterocycles for drug discovery.[4][5]
This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki coupling reaction of 6-bromocinnoline with various boronic acids. While direct literature on the Suzuki coupling of this compound is not extensively detailed, the provided protocols are based on well-established procedures for analogous N-heterocyclic compounds such as 6-bromoquinolines and 6-bromoisoquinolines.[4][6]
Applications in Drug Discovery
The synthesis of 6-arylcinnolines via Suzuki coupling provides a direct route to novel compounds that can be screened for various biological activities. The introduction of diverse aryl and heteroaryl moieties at the 6-position can significantly modulate the pharmacological properties of the cinnoline core. Cinnoline derivatives have been investigated as potential kinase inhibitors, anticancer agents, and antimicrobial compounds.[1][7] The ability to rapidly generate a library of 6-substituted cinnolines is a valuable tool in structure-activity relationship (SAR) studies aimed at optimizing lead compounds.
Generalized Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an organoboron reagent proceeds via a palladium-catalyzed cycle to form a new carbon-carbon bond.
Caption: Generalized Suzuki coupling of this compound.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions for the Suzuki coupling of bromo-N-heterocycles, which can be adapted for this compound. Yields are hypothetical and representative of what might be expected for an efficient coupling reaction.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2 M aq.) | Toluene/Ethanol | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | DMF | 110 | 12 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 100 | 6 | 88 |
Experimental Protocol: General Procedure for Suzuki Coupling of this compound
This protocol provides a step-by-step guide for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene/Ethanol, 1,4-Dioxane/Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask or reaction vial
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the palladium catalyst (0.03-0.05 equiv.).[6]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[4]
-
Solvent and Base Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of Toluene and Ethanol) via syringe. Then, add the aqueous base solution (e.g., 2M Sodium Carbonate).[6]
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the required reaction time (typically 6-24 hours).[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.[4]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine to remove the base and other inorganic impurities.[4]
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[4]
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-arylcinnoline.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism of the Suzuki reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 6-arylcinnolines via Suzuki coupling.
Caption: Experimental workflow for Suzuki coupling.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromocinnoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an invaluable tool in medicinal chemistry and drug discovery for the synthesis of arylamines, which are prevalent in a vast array of pharmaceuticals.[3][4] The cinnoline scaffold, a bicyclic heteroaromatic system, is of significant interest in medicinal chemistry due to its presence in compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[5] The functionalization of the cinnoline core, for instance, through the introduction of an amino group at the 6-position, can lead to the generation of novel derivatives with potentially enhanced therapeutic properties.
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 6-bromocinnoline. While specific experimental data for this exact substrate is not extensively available in the public domain, the provided methodologies are based on well-established procedures for the amination of related heteroaryl halides.[6][7]
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps include the oxidative addition of the aryl halide (this compound) to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired 6-aminocinnoline product and regenerate the Pd(0) catalyst.[7][8] The choice of ligand is critical, with bulky, electron-rich phosphine ligands generally promoting the efficiency of the catalytic cycle.[7][8]
Data Presentation: Typical Reaction Conditions
The selection of catalyst, ligand, base, and solvent is crucial for a successful Buchwald-Hartwig amination. The following tables summarize common components and conditions used for the amination of heteroaryl bromides, which can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Palladium Catalysts and Precatalysts
| Catalyst/Precatalyst | Common Loading (mol%) | Notes |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 1 - 5 | A common and effective Pd(0) source.[7] |
| Pd(OAc)₂ (Palladium(II) acetate) | 1 - 5 | A Pd(II) source that is reduced in situ to Pd(0).[8] |
| Buchwald Precatalysts (e.g., XPhos-Pd-G3) | 1 - 3 | Air- and moisture-stable, offering convenient handling and high activity.[9] |
Table 2: Ligands
| Ligand | Type | Notes |
| Xantphos | Bidentate phosphine | Often effective for a wide range of substrates.[10] |
| XPhos | Bulky monophosphine | A highly active and versatile ligand.[9] |
| RuPhos | Bulky monophosphine | Effective for coupling with a variety of amines.[6] |
| BINAP | Bidentate phosphine | A classic ligand, particularly for primary amines.[2] |
Table 3: Bases
| Base | Strength | Notes |
| NaOtBu (Sodium tert-butoxide) | Strong | Widely used and highly effective, but can be incompatible with base-sensitive functional groups.[11] |
| K₃PO₄ (Potassium phosphate) | Moderate | A weaker base that can be advantageous for sensitive substrates.[11] |
| Cs₂CO₃ (Cesium carbonate) | Moderate | Often used for its good solubility and effectiveness in many cases.[10] |
| LHMDS (Lithium bis(trimethylsilyl)amide) | Strong | Can be used as a base or as an ammonia equivalent.[12] |
Table 4: Solvents
| Solvent | Properties | Notes |
| Toluene | Aprotic, non-polar | A very common solvent for this reaction. |
| Dioxane | Aprotic, polar | Another frequently used solvent. |
| THF (Tetrahydrofuran) | Aprotic, polar | Often used, especially with LHMDS. |
Experimental Protocols
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Note: This protocol should be considered a starting point, and optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) is highly recommended for this specific substrate.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas, add the palladium precatalyst (or the palladium source and ligand) and the base to an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar.
-
Addition of Reactants: To the same vessel, add this compound and the desired amine.
-
Addition of Solvent: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube or vial and heat the reaction mixture to the desired temperature (typically between 80-120 °C).[7] The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 6-aminocinnoline derivative.
Applications in Drug Development
The synthesis of 6-aminocinnoline derivatives via the Buchwald-Hartwig amination opens up avenues for the exploration of new chemical space in drug discovery. Cinnoline and its analogs have been investigated for a variety of therapeutic applications.[5] The introduction of diverse amino functionalities at the 6-position can modulate the physicochemical and pharmacological properties of the cinnoline scaffold, potentially leading to the identification of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. These derivatives can be screened in a variety of assays to evaluate their potential as, for example, kinase inhibitors, anti-infective agents, or modulators of other biological targets. The development of robust synthetic routes, such as the one described herein, is a critical step in enabling these investigations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-Step Protocol for the Synthesis of 6-Bromocinnolin-4-amine
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the synthesis of 6-Bromocinnolin-4-amine, a heterocyclic aromatic compound of interest in medicinal chemistry. Due to the challenges of direct amination, a robust three-step synthetic pathway is employed, starting from a substituted aniline derivative.[1] The synthesis proceeds through the formation of a cinnolinone intermediate, followed by chlorination to activate the 4-position, and culminates in a nucleophilic aromatic substitution to introduce the final amine group.[1]
While specific experimental data for this exact compound is limited, the following protocol is adapted from established methodologies for analogous 4-aminocinnoline derivatives.[2][3]
Data Presentation: Summary of Reaction Conditions
The following table summarizes the key quantitative parameters for each step in the synthesis of 6-Bromocinnolin-4-amine.
| Parameter | Step 1: Synthesis of 6-bromocinnolin-4(1H)-one | Step 2: Synthesis of 4-chloro-6-bromocinnoline | Step 3: Synthesis of 6-Bromocinnolin-4-amine |
| Starting Material | 4-bromoaniline | 6-bromocinnolin-4(1H)-one | 4-chloro-6-bromocinnoline |
| Key Reagents | Ethyl propiolate, Diphenyl ether | Phosphorus oxychloride (POCl₃) | Concentrated ammonia in ethanol |
| Solvent | Methanol, Diphenyl ether | Phosphorus oxychloride (neat) or THF | Ethanol |
| Reaction Temperature | 40°C, then 200-220°C[1] | 70°C to 110°C (Reflux)[1][2] | 100 to 150°C (Sealed vessel)[1] |
| Reaction Time | 48 hours, then several hours[1] | 1.5 to 6 hours[1][2] | Several hours[1] |
| Reported Yield | ~70% (over two steps)[1] | 84% to 98.5%[1] | Not Reported |
Experimental Protocols
The synthesis is performed in three main stages, as detailed below. Progress for each step should be monitored by thin-layer chromatography (TLC).[1]
Step 1: Synthesis of 6-bromocinnolin-4(1H)-one
This initial step involves the formation of an acrylate intermediate from 4-bromoaniline, followed by a high-temperature cyclization to form the cinnolinone core.[1]
-
To a solution of 4-bromoaniline in methanol, add ethyl propiolate.
-
Stir the mixture at a controlled temperature of 40°C for approximately 48 hours.[1]
-
Upon completion (as monitored by TLC), remove the solvent under reduced pressure to yield the crude 3-(4-bromoaniline) ethyl acrylate intermediate.[1]
-
In a separate flask equipped for high-temperature reactions, heat diphenyl ether to 200-220°C.[1]
-
Slowly add the crude intermediate to the hot diphenyl ether and maintain the temperature for several hours until the starting material is consumed.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Precipitate the product by pouring the cooled mixture into a large volume of petroleum ether.[1]
-
Collect the resulting solid by filtration, wash thoroughly with petroleum ether, and dry to yield 6-bromocinnolin-4(1H)-one.[1]
Step 2: Synthesis of 4-chloro-6-bromocinnoline
The hydroxyl group of the cinnolinone is converted to a chloro group, which serves as a good leaving group for the subsequent amination.[1] This is achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2]
-
Suspend 6-bromocinnolin-4(1H)-one in an excess of phosphorus oxychloride (POCl₃).[1]
-
Heat the mixture to reflux (approximately 105-110°C) for 2-6 hours.[1]
-
After the reaction is complete, carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice.[1]
-
Neutralize the acidic solution to a pH of approximately 8 using a saturated sodium bicarbonate solution.[1]
-
Extract the product using an organic solvent such as ethyl acetate or dichloromethane.[1][2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by recrystallization or column chromatography to obtain pure 4-chloro-6-bromocinnoline.[1]
Step 3: Synthesis of 6-Bromocinnolin-4-amine
The final step is a nucleophilic aromatic substitution where the 4-chloro group is displaced by an amino group from an ammonia source.[1][2]
-
In a sealed reaction vessel, dissolve 4-chloro-6-bromocinnoline in ethanol.[1]
-
Add a concentrated solution of ammonia in ethanol to the vessel.[1]
-
Seal the vessel and heat it to a temperature between 100 and 150°C for several hours.[1]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Treat the resulting residue with an aqueous base (e.g., sodium hydroxide) to liberate the free amine.[1]
-
Collect the solid product by filtration, wash with water, and dry. If necessary, purify the crude product further by column chromatography or recrystallization to yield the final 6-Bromocinnolin-4-amine.[2]
Visualization of Experimental Workflow
The following diagram illustrates the multi-step synthesis pathway from the starting aniline derivative to the final amine product.
Caption: Synthetic workflow for 6-Bromocinnolin-4-amine.
References
Application of 6-Bromocinnoline Analogs in Cancer Research: Application Notes and Protocols
Note to the Reader: Direct research on "6-Bromocinnoline" is limited in the available scientific literature. However, extensive research exists for structurally similar compounds, particularly 6-bromoquinoline and 6-bromoquinazoline derivatives, which demonstrate significant potential in cancer research. This document will focus on these closely related analogs to provide a comprehensive overview of their applications, mechanisms of action, and relevant experimental protocols. The bromine atom at the C6 position is often highlighted for its role in enhancing the lipophilicity of the molecules, which may improve cell membrane permeability and target engagement.
Overview of Anticancer Potential
Brominated quinoline and quinazoline derivatives have emerged as a promising class of heterocyclic compounds in oncology research.[1] These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[2] The primary therapeutic applications of these compounds in cancer research are centered on their cytotoxic (cancer-killing) and enzyme-inhibitory activities.
Key areas of investigation include:
-
Cytotoxicity against various cancer cell lines: Studies have demonstrated the potent antiproliferative effects of these compounds against breast, colon, cervical, and glioma cancer cell lines.[3][4]
-
Induction of Apoptosis: Many of these derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[3][5][6][7]
-
Inhibition of Key Signaling Pathways: These compounds have been investigated as inhibitors of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.[3][5]
-
Enzyme Inhibition: Derivatives of the quinoline and quinazoline core have been identified as inhibitors of enzymes crucial for cancer cell survival and proliferation, including Checkpoint Kinase 1 (Chk1), DNA-dependent protein kinase (DNA-PK), and Topoisomerase I.[8]
Quantitative Data Summary: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various 6-bromoquinoline and 6-bromoquinazoline derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Cytotoxicity of 6-Bromoquinazoline Derivatives
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 5b | MCF-7 (Breast) | 0.53 | Cisplatin |
| 5b | SW480 (Colon) | 1.95 | Cisplatin |
| 8a | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib |
| 8a | SW480 (Colon) | 17.85 ± 0.92 | Erlotinib |
Data sourced from multiple studies.[3][6][9]
Table 2: Cytotoxicity of Brominated Quinoline Derivatives
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 6-Bromo-5-nitroquinoline (4) | HT29 (Colon) | Lower than 5-FU | 5-Fluorouracil (5-FU) |
| Compound 11 | C6 (Glioma) | 5.45 µg/mL | 5-Fluorouracil (5-FU) |
| Compound 11 | HeLa (Cervical) | 9.6 µg/mL | 5-Fluorouracil (5-FU) |
| Compound 11 | HT29 (Colon) | Not Specified | 5-Fluorouracil (5-FU) |
| Compound 17 | C6 (Glioma) | 50.0 | Not Specified |
| Compound 17 | HT29 (Colon) | 26.2 | Not Specified |
| Compound 17 | HeLa (Cervical) | 24.1 | Not Specified |
Data sourced from multiple studies.[1][7][8]
Key Signaling Pathways and Mechanisms of Action
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[5] Its dysregulation is a common feature in many cancers.[5] 6-Bromoquinoline derivatives have been investigated as inhibitors of this pathway. By targeting key components like PI3K, Akt, or mTOR, these compounds can halt uncontrolled cancer cell growth and induce apoptosis.[5]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 6-Bromoquinoline derivatives.[5]
EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a vital role in cell proliferation and survival.[10] Several quinazoline-based drugs, such as Gefitinib and Erlotinib, are approved EGFR inhibitors used in cancer therapy.[9] Molecular docking studies suggest that 6-bromoquinazoline derivatives can bind to the active site of EGFR, indicating a plausible mechanism for their anticancer activity.[3][6]
Caption: Potential inhibition of the EGFR signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound analogs.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the 6-bromoquinazoline derivatives (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (e.g., DMSO) alone.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: A typical workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.
Protocol:
-
Cell Treatment: Cancer cells (e.g., MCF-7) are treated with the test compound at various concentrations (e.g., 0.5 µM and 1 µM) for a defined period (e.g., 72 hours).[6]
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Interpretation: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.[6]
Conclusion and Future Directions
The available data on 6-bromoquinoline and 6-bromoquinazoline derivatives strongly suggest their potential as scaffolds for the development of novel anticancer agents.[6] These compounds have demonstrated potent cytotoxic activity against a range of cancer cell lines, with mechanisms of action that include the induction of apoptosis and the inhibition of key oncogenic signaling pathways.
Future research should focus on:
-
Synthesis and evaluation of a broader library of derivatives to establish clear structure-activity relationships (SAR).
-
In-depth mechanistic studies to fully elucidate the molecular targets of the most potent compounds.
-
In vivo studies in animal models to assess the efficacy, pharmacokinetics, and safety of lead candidates.
-
Exploration of combination therapies, where these compounds could be used to sensitize cancer cells to existing chemotherapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Bromo-7-methoxyquinazoline|Research Chemical [benchchem.com]
- 3. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Development of 6-Bromocinnoline-Based Therapeutic Agents
Introduction
The cinnoline scaffold, a bicyclic aromatic heterocycle, has emerged as a versatile and promising framework in medicinal chemistry and drug discovery.[1][2] Derivatives of cinnoline have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] The strategic introduction of a bromine atom at the 6-position of the cinnoline ring is a key determinant of its biological activity, often enhancing potency and modulating pharmacokinetic properties.[1] This document provides a comprehensive overview of the development of 6-bromocinnoline-based therapeutic agents, with a particular focus on their role as kinase inhibitors. While direct experimental data for many this compound derivatives is limited, this guide leverages information from closely related analogues to provide detailed synthetic routes, experimental protocols, and insights into their mechanism of action for researchers, scientists, and drug development professionals.[3]
Section 1: Synthesis of this compound Derivatives
The synthesis of this compound derivatives often requires a multi-step approach due to the challenges of direct functionalization of the cinnoline ring.[4] A key intermediate, 6-Bromocinnolin-4-amine, can be robustly synthesized from this compound in a three-step process.[4] This process involves the formation of a cinnolinone intermediate, subsequent chlorination to activate the 4-position, and a final nucleophilic aromatic substitution to introduce the amine group.[4]
Protocol 1: Synthesis of 6-Bromocinnolin-4-amine[4]
Step 1: Synthesis of 6-bromocinnolin-4(1H)-one
-
A common method involves a cyclization reaction starting from a substituted aniline derivative.[4]
-
To a solution of 4-bromoaniline in methanol, add ethyl propiolate.
-
Stir the mixture at a controlled temperature (e.g., 40°C) for an extended period (e.g., 48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate, 3-(4-bromoaniline) ethyl acrylate.
-
In a separate flask, heat diphenyl ether to a high temperature (e.g., 200-220°C).
-
Slowly add the crude intermediate to the hot diphenyl ether to induce cyclization.
Step 2: Synthesis of 4-chloro-6-bromocinnoline
-
This step converts the hydroxyl group of the cinnolinone into a more reactive chloro leaving group, activating the 4-position for nucleophilic substitution.[4]
-
Suspend the 6-bromocinnolin-4(1H)-one from Step 1 in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approximately 105-110°C) and maintain for several hours (e.g., 2-6 hours).
-
Monitor the reaction by TLC until the starting material is consumed.[4]
-
After completion, carefully quench the reaction and isolate the 4-chloro-6-bromocinnoline product.
Step 3: Synthesis of 6-Bromocinnolin-4-amine
-
The final step involves the nucleophilic aromatic substitution of the 4-chloro group with an amino group.[4]
-
In a sealed reaction vessel, dissolve 4-chloro-6-bromocinnoline in a suitable solvent such as ethanol.
-
Add a concentrated solution of ammonia in ethanol.
-
Heat the sealed tube to a temperature ranging from 100 to 150°C for several hours.
-
Monitor the reaction progress by TLC. Upon completion, cool the reaction, and purify the final product, 6-Bromocinnolin-4-amine.[4]
Caption: Workflow for the three-step synthesis of 6-Bromocinnolin-4-amine.
Section 2: Biological Activity and Mechanism of Action
Cinnoline derivatives have garnered significant interest as potent inhibitors of key cellular signaling pathways, particularly in the field of oncology.[1] Their mechanism of action often involves the inhibition of protein kinases, which are enzymes that regulate a majority of cellular pathways involved in signal transduction.[5]
Primary Therapeutic Target: Kinase Inhibition
Derivatives of the cinnoline scaffold have shown inhibitory activity against a range of kinases, including phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (BTK).[1] These kinases are critical nodes in cell signaling pathways implicated in the proliferation and survival of cancer cells.[1] The PI3K/Akt pathway, in particular, is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Inhibition of PI3K by this compound-based agents can block downstream signaling, leading to cell cycle arrest and induction of apoptosis.[3]
Caption: Inhibition of the PI3K/Akt pathway by this compound derivatives.
Section 3: Quantitative Data on Related Compounds
While specific quantitative data for many this compound derivatives are not widely published, studies on structurally related bromo-substituted quinazolines and quinolines provide valuable insights into their potential potency.[6][7] These compounds have demonstrated significant antiproliferative activity against various cancer cell lines.
Table 1: Antiproliferative Activity of Structurally Related Bromo-Heterocycles
| Compound Class | Derivative | Cell Line | Activity Metric | Result (µM) | Reference |
| Quinazoline | 6-Bromo-2-mercapto-3-phenyl... (8a) | MCF-7 (Breast) | IC50 | 15.85 ± 3.32 | [7] |
| 6-Bromo-2-mercapto-3-phenyl... (8a) | SW480 (Colon) | IC50 | 17.85 ± 0.92 | [7] | |
| 6-Bromo-2-(p-methylbenzyl)... (8e) | MCF-7 (Breast) | IC50 | 35.14 ± 6.87 | [7] | |
| 6-Bromo-2-(p-methylbenzyl)... (8e) | SW480 (Colon) | IC50 | 63.15 ± 1.63 | [7] | |
| Quinoline | 6,8-dibromo-5-nitroquinoline (17) | C6 (Glioblastoma) | IC50 | 50.0 | [6] |
| 6,8-dibromo-5-nitroquinoline (17) | HT29 (Colon) | IC50 | 26.2 | [6] | |
| 6,8-dibromo-5-nitroquinoline (17) | HeLa (Cervical) | IC50 | 24.1 | [6] | |
| Isoquinoline | 7-anilino-1-aryl-6-bromo... (2a-g) | Gastric & Leukemia | IC50 | 1.31 - 11.04 | [8] |
Note: The data presented is for structurally similar quinoline and quinazoline compounds to infer the potential activity of this compound derivatives.
Section 4: Key Experimental Protocols
The evaluation of novel therapeutic agents requires a standardized set of in vitro assays to determine their efficacy and mechanism of action. Below are protocols for key experiments relevant to the study of this compound-based compounds.
Protocol 4.1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase (e.g., PI3K).
-
Reagent Preparation : Prepare assay buffer, kinase, substrate, ATP, and a series of dilutions of the this compound test compound.
-
Reaction Setup : In a 96-well plate, add the kinase and the test compound at various concentrations. Incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate Reaction : Add the substrate and ATP to each well to start the kinase reaction. Incubate for a set period (e.g., 30-60 minutes) at 30°C.
-
Stop Reaction & Detect Signal : Add a stop solution. The signal, often luminescence or fluorescence from remaining ATP or a modified substrate, is measured using a plate reader.
-
Data Analysis : Plot the signal intensity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.[1]
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol 4.2: Cell Viability (MTT) Assay
This assay assesses the cytotoxic effects of a compound by measuring the metabolic activity of cells.
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, HT29) in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
Compound Treatment : Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.[7]
-
Add MTT Reagent : After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure Absorbance : Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50.
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol 4.3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Culture cells as in the MTT assay and treat with the this compound compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting : Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9]
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer.[9]
-
Viable cells : Annexin V-FITC negative and PI negative.
-
Early apoptotic cells : Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells : Annexin V-FITC positive and PI positive.
-
-
Data Interpretation : Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
References
- 1. benchchem.com [benchchem.com]
- 2. zenodo.org [zenodo.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinase Inhibitor Library | TargetMol [targetmol.com]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 6-Bromocinnoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Bromocinnoline synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for obtaining the this compound scaffold?
A1: The two main strategies for synthesizing the this compound core are the Widman-Stoermer synthesis and a multi-step approach involving the initial formation of a cinnolinone intermediate.
-
Widman-Stoermer Synthesis: This method involves the diazotization of 4-bromo-2-vinylaniline followed by an intramolecular cyclization to directly form this compound.[1][2] This approach is a classic method for cinnoline synthesis.[3]
-
Cinnolinone Intermediate Route: This strategy begins with the reaction of 4-bromoaniline with a suitable three-carbon synthon, such as ethyl propiolate, to form an intermediate that is then cyclized to 6-bromocinnolin-4(1H)-one.[4] This cinnolinone can then be further functionalized.
Q2: I am experiencing low yields with the Widman-Stoermer synthesis of this compound. What are the critical parameters to optimize?
A2: Low yields in the Widman-Stoermer synthesis can often be attributed to several factors. Careful control of the diazotization and cyclization steps is crucial.
-
Diazotization Temperature: The formation of the diazonium salt from 4-bromo-2-vinylaniline is highly temperature-dependent. The reaction should be carried out at low temperatures, typically 0-5 °C, to prevent the premature decomposition of the diazonium salt.
-
Acid Concentration: The concentration of the acid (e.g., hydrochloric acid) used for diazotization is a critical parameter. Insufficient acid can lead to incomplete diazotization, while excessively high concentrations can promote side reactions.
-
Purity of Starting Material: The purity of the 4-bromo-2-vinylaniline is paramount. Impurities can interfere with the diazotization reaction and lead to the formation of unwanted byproducts.
-
Cyclization Conditions: The cyclization of the diazonium salt is often spontaneous but can be influenced by temperature and pH. Allowing the reaction mixture to warm to room temperature gradually after diazotization is a common practice.[1]
Q3: What are common side products observed in the synthesis of this compound?
A3: Side products can arise from incomplete reactions, decomposition of intermediates, or competing reaction pathways.
-
Phenolic Impurities: If the diazonium intermediate reacts with water before cyclization, it can lead to the formation of the corresponding phenol.
-
Azo Dyes: Diazonium salts can couple with unreacted starting material or other aromatic compounds present in the reaction mixture to form colored azo compounds.
-
Tar Formation: Harsh reaction conditions, such as high temperatures or incorrect acid concentrations, can lead to polymerization and the formation of tarry byproducts, which can complicate purification.
Q4: Are there alternative methods to the Widman-Stoermer synthesis for preparing the this compound core?
A4: Yes, an alternative route involves the synthesis of 6-bromocinnolin-4(1H)-one from 4-bromoaniline.[4] This method may offer advantages in terms of starting material availability and may be more amenable to scale-up. The resulting cinnolinone can be converted to this compound through subsequent chemical transformations.
Troubleshooting Guides
Problem 1: Low Yield of this compound in Widman-Stoermer Synthesis
| Possible Cause | Suggested Solution |
| Decomposition of Diazonium Salt | Maintain a strict temperature control of 0-5 °C during the addition of sodium nitrite. Ensure efficient stirring to dissipate any localized heat. |
| Incomplete Diazotization | Use a slight excess of sodium nitrite and ensure the 4-bromo-2-vinylaniline is fully dissolved before starting the diazotization. Check the pH of the solution to ensure it is sufficiently acidic. |
| Side Reactions of Diazonium Salt | Add the sodium nitrite solution slowly and sub-surface to minimize exposure of the diazonium salt to the headspace. Ensure the absence of reactive nucleophiles that could compete with the intramolecular cyclization. |
| Poor Quality of Starting Material | Purify the 4-bromo-2-vinylaniline by recrystallization or column chromatography before use. Characterize the starting material thoroughly to confirm its identity and purity. |
Problem 2: Difficulty in Isolating and Purifying this compound
| Possible Cause | Suggested Solution |
| Presence of Tarry Byproducts | After the reaction is complete, quench the reaction mixture by pouring it onto ice. Extract the product with a suitable organic solvent. Perform a preliminary purification by washing the organic layer with a dilute base to remove acidic impurities. |
| Formation of Colored Impurities | Consider treating the crude product solution with activated carbon to remove colored impurities. Column chromatography on silica gel is often an effective method for final purification. |
| Product is an Oil or Low-Melting Solid | If the product is difficult to handle as a solid, consider converting it to a salt (e.g., hydrochloride) to facilitate isolation and purification by recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Widman-Stoermer Reaction (General Procedure)
This protocol is a generalized procedure and may require optimization.
Step 1: Diazotization of 4-bromo-2-vinylaniline
-
Dissolve 4-bromo-2-vinylaniline in a suitable acidic medium (e.g., dilute hydrochloric acid) and cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring at 0-5 °C for a specified time (e.g., 30 minutes) after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Cyclization
-
Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the mixture at room temperature for several hours, or until the evolution of nitrogen gas ceases. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Neutralize the reaction mixture by the careful addition of a base (e.g., sodium bicarbonate solution) until the pH is neutral or slightly basic.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: Synthesis of 6-Bromocinnolin-4(1H)-one (Alternative Route)
This protocol outlines the initial steps of an alternative synthesis.[4]
Step 1: Synthesis of 3-(4-bromoanilino)acrylate Intermediate
-
Dissolve 4-bromoaniline in a suitable solvent such as methanol.
-
Add ethyl propiolate to the solution and stir at a controlled temperature (e.g., 40 °C) for an extended period (e.g., 48 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate.
Step 2: Cyclization to 6-Bromocinnolin-4(1H)-one
-
In a separate flask, heat a high-boiling solvent such as diphenyl ether to a high temperature (e.g., 200-220 °C).
-
Slowly add the crude 3-(4-bromoanilino)acrylate intermediate to the hot solvent.
-
Maintain the high temperature for a period to effect cyclization.
-
Cool the reaction mixture and isolate the precipitated product by filtration.
-
Purify the crude 6-bromocinnolin-4(1H)-one by recrystallization.
Data Presentation
Table 1: Troubleshooting Guide for Widman-Stoermer Synthesis of this compound
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Yield | Incomplete diazotization | Ensure stoichiometric or slight excess of NaNO₂, maintain low temperature (0-5 °C). | Improved conversion to diazonium salt. |
| Decomposition of diazonium salt | Slow, controlled addition of NaNO₂, efficient stirring. | Minimized side reactions. | |
| Impure starting material | Recrystallize or chromatograph 4-bromo-2-vinylaniline. | Reduced byproduct formation. | |
| Purification Difficulty | Tar formation | Avoid excessive heating during cyclization, use milder acid conditions. | Cleaner crude product. |
| Colored impurities | Treat with activated carbon, use appropriate chromatography solvent system. | Isolation of pure this compound. |
Visualizations
Caption: Workflow for the Widman-Stoermer synthesis of this compound.
References
Technical Support Center: Purification of Crude 6-Bromocinnoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of crude 6-Bromocinnoline. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in crude this compound can originate from starting materials, side reactions, or degradation. These may include unreacted starting materials, isomeric byproducts, and degradation products formed under harsh reaction conditions.[1] Debrominated impurities may also be present.[2]
Q2: What are the recommended primary purification techniques for this compound?
A2: The two most common and effective purification techniques for compounds similar to this compound are recrystallization and column chromatography.[3][4][5] The choice between them depends on the nature of the impurities, the quantity of the crude product, and the desired final purity.
Q3: How do I choose between recrystallization and column chromatography?
A3: Recrystallization is often a good first choice for solid products, especially on a larger scale, if a suitable solvent can be found.[4][5] Column chromatography is more versatile and is particularly useful for separating mixtures with multiple components or when impurities have similar solubility to the product.[4][6]
Q4: How can I monitor the purity of this compound during the purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of a column chromatography separation and to assess the purity of fractions.[7] For quantitative purity assessment of the final product, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are recommended.[1]
Troubleshooting Guides
Recrystallization Issues
Q: My this compound is not crystallizing out of the solution upon cooling. What should I do?
A: This is a common issue that can be due to several factors:
-
The solution is not saturated: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration.[3]
-
Inappropriate solvent: The compound might be too soluble in the chosen solvent, even at low temperatures.[3] Consider using a different solvent or a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Lack of nucleation sites: The inner surface of the flask may be too smooth. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[3]
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed for crystal growth.[3]
Q: The crystals of this compound I obtained are colored. How can I decolorize them?
A: Colored impurities can often be removed by treating the hot solution with activated charcoal. After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal and heat the solution for a few minutes. The colored impurities will adsorb to the charcoal, which can then be removed by hot filtration.[3]
Q: My recovery yield after recrystallization is very low. What could be the cause?
A: Low yield is often due to:
-
Using too much solvent: This is the most common reason, as a significant amount of the product remains dissolved in the mother liquor.[3] Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Filtering the crystals too early: Ensure that crystallization is complete before filtering. Cooling the solution in an ice bath can help maximize crystal formation.
-
The chosen solvent is not ideal: The compound may still be significantly soluble in the solvent at low temperatures.[3]
Column Chromatography Issues
Q: I am seeing poor separation between this compound and an impurity on the TLC plate. How can I improve this?
A: To improve separation:
-
Optimize the solvent system: Systematically try different solvent systems with varying polarities.[7] For compounds like this compound, mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane are good starting points.[8]
-
Change the stationary phase: If your compound is basic, it might be interacting too strongly with the acidic silica gel, leading to peak tailing and poor separation. In such cases, consider using neutral alumina.[7]
Q: My compound is not moving from the origin on the TLC plate or is not eluting from the column.
A: This indicates that the eluent (solvent system) is too non-polar. You need to gradually increase the polarity of the mobile phase.[7] For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
Q: It appears my compound is degrading on the silica gel column. What can I do?
A: Some compounds can be unstable on acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an extended period, and then developing it to see if any new spots (degradation products) have appeared.[7] If degradation is an issue, consider using a less acidic stationary phase like neutral alumina.[7]
Data Presentation
Table 1: Suggested Purification Parameters for this compound (based on analogous compounds)
| Purification Technique | Parameter | Recommended Conditions/Solvents | Notes |
| Recrystallization | Solvents | Ethanol, n-Hexane/Acetone, n-Hexane/Ethyl Acetate[9] | The ideal solvent should dissolve the compound when hot but not when cold. |
| Decolorization | Activated Charcoal[3] | Use if the initial solution is colored. | |
| Column Chromatography | Stationary Phase | Silica Gel[8] | Neutral alumina can be an alternative for base-sensitive compounds.[7] |
| Mobile Phase (Eluent) | Ethyl Acetate/Petroleum Ether (e.g., 1:50 v/v)[8] | The ratio should be optimized based on TLC analysis. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude this compound in different solvents at room temperature and upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[3]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the formed crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Continue to draw air through the crystals in the funnel to partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a desiccator.[10]
Protocol 2: Purification of Crude this compound by Column Chromatography
-
TLC Analysis: Analyze the crude mixture by TLC to determine a suitable solvent system that gives good separation between the this compound and impurities (aim for an Rf value of ~0.3 for the product).
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., petroleum ether). Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the top of the silica gel.[11]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the compound.[11]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: A workflow diagram for selecting a purification method for crude this compound.
Caption: A decision tree for troubleshooting the lack of crystal formation during recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. 6-Bromoquinoline | 5332-25-2 [chemicalbook.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. youtube.com [youtube.com]
Technical Support Center: Overcoming Challenges in the Cyclization Step of Cinnoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the cyclization step of cinnoline synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of cinnolines, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Cinnoline Product
Question: My cinnoline synthesis is resulting in a very low yield or failing to produce the desired product. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in the cyclization step of cinnoline synthesis can be attributed to several factors, ranging from reactant stability to suboptimal reaction conditions. Below are key areas to investigate:
-
Substrate Reactivity: The electronic properties of substituents on the aromatic ring can significantly influence the cyclization efficiency. Electron-withdrawing groups can sometimes hinder the reaction, depending on the specific mechanism.[1] Conversely, certain electron-donating groups may also impede cyclization in specific synthetic routes.[2]
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters. Inadequate temperature may lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials or the desired product.[3] The solvent system can also play a crucial role; for instance, a mixed solvent system like ethanol/water has been shown to improve yields in certain intramolecular redox cyclizations.
-
Catalyst/Reagent Issues: In reactions employing catalysts, such as Lewis acids (e.g., AlCl₃), the quality, amount, and handling of the catalyst are paramount. For diazotization-cyclization reactions, the stability of the diazonium salt intermediate is crucial and can be affected by temperature and the presence of impurities.
Troubleshooting Workflow for Low Yields
Caption: A general troubleshooting workflow for addressing low yields in cinnoline synthesis.
Issue 2: Formation of Tarry Byproducts and Purification Difficulties
Question: My reaction mixture has turned into a thick, dark tar, making it difficult to isolate the cinnoline product. What causes this and what purification strategies can I employ?
Answer:
Tar formation is a frequent challenge in certain cinnoline syntheses, particularly those performed under harsh acidic conditions or at high temperatures, such as the Richter synthesis.[3][4] This is often due to polymerization or decomposition of starting materials and intermediates.
Strategies to Minimize Tar Formation:
-
Temperature Control: Maintain the reaction at the lowest effective temperature. Gradual heating can also prevent localized overheating that may initiate polymerization.
-
Controlled Reagent Addition: Slow, dropwise addition of reagents, particularly in highly exothermic reactions, can help to control the reaction rate and minimize side reactions.
-
Use of a Moderator: In some vigorous reactions, the use of a moderating agent can lead to a smoother reaction profile.[3]
Purification of Cinnolines from Tarry Mixtures:
-
Column Chromatography: This is the most common method for purifying cinnoline derivatives. A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is often effective.[5]
-
Recrystallization: If a solid product can be obtained from the crude mixture, recrystallization from a suitable solvent can be a highly effective purification technique.[6]
-
Acid-Base Extraction: Cinnolines are basic and can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic, organic-soluble impurities. Subsequent neutralization will regenerate the purified cinnoline.
Frequently Asked Questions (FAQs)
Q1: How do substituents on the aromatic ring affect the cyclization step?
A1: Substituents can have a profound effect on the yield and feasibility of the cyclization. In the Neber-Bossel synthesis, for example, chloro-substituted rings have been observed to give higher yields than unsubstituted rings.[1] The electronic nature of the substituent (electron-donating vs. electron-withdrawing) can influence the nucleophilicity or electrophilicity of the atoms involved in the ring closure, thereby affecting the reaction rate and outcome.[2]
Q2: What are some common side reactions in the Widman-Stoermer synthesis?
A2: The Widman-Stoermer synthesis involves the cyclization of a diazotized o-aminoarylethylene. A potential side reaction is the reduction of the diazonium group before cyclization can occur, leading to the corresponding desamino compound. Incomplete diazotization can also result in the recovery of the starting amine. The stability of the diazonium salt is key, and reactions are typically run at low temperatures to minimize decomposition.
Q3: In a Lewis acid-catalyzed cyclization (e.g., using AlCl₃), my reaction is sluggish. What should I consider?
A3: A sluggish reaction in a Lewis acid-catalyzed cyclization could be due to several factors:
-
Catalyst Deactivation: Lewis acids like AlCl₃ are sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Catalyst: The stoichiometry of the Lewis acid can be critical. An insufficient amount may not be enough to drive the reaction to completion.
-
Solvent Choice: The choice of solvent can impact the activity of the Lewis acid. Chlorinated solvents like dichloroethane or non-coordinating solvents are often preferred.
Data Presentation
Table 1: Effect of Substituents on Cinnoline Synthesis Yield
| Synthesis Method | Substituent on Aromatic Ring | Reported Yield (%) | Reference |
| Neber-Bossel | Unsubstituted | 60 | [1] |
| Neber-Bossel | 4-Chloro | 70 | [1] |
| Intramolecular Cyclization | 8-Methyl | 66.60 | [6] |
| Intramolecular Cyclization | 8-Nitro | 68.26 | [6] |
Table 2: Optimization of Reaction Conditions for an Intramolecular Redox Cyclization
| Entry | Solvent (Ratio) | Base (equiv.) | Temperature (°C) | Yield (%) |
| 1 | iPrOH | KOH (20) | 100 | 15 |
| 2 | H₂O | KOH (20) | 100 | 0 |
| 3 | iPrOH/H₂O (5:1) | KOH (20) | 100 | 36 |
| 4 | EtOH/H₂O (2:1) | CsOH·H₂O (3) | 100 | 81 |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Cyclization using Anhydrous AlCl₃
This protocol is adapted from the synthesis of substituted 4-amino cinnoline 3-carboxamides.[6]
-
To a solution of the substituted phenyl hydrazono cyano acetamide in chlorobenzene, add anhydrous AlCl₃ portion-wise under a nitrogen atmosphere.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of crushed ice and dilute HCl.
-
Heat the resulting mixture on a water bath and then cool.
-
Filter the precipitate and wash sequentially with dilute NaOH solution and water.
-
The crude product can be purified by recrystallization from a suitable solvent such as a methanol/water mixture.
Protocol 2: General Procedure for the Widman-Stoermer Synthesis
This is a general procedure for the cyclization of a diazotized o-aminoarylethylene.
-
Dissolve the o-aminoarylethylene in a suitable acidic medium (e.g., dilute HCl) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for a specified period to ensure complete diazotization.
-
Allow the reaction to warm to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases, indicating the completion of the cyclization.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Logical Relationship for Troubleshooting Catalyst-Related Issues
Caption: Troubleshooting guide for Lewis acid-catalyzed cinnoline cyclization.
Experimental Workflow for a Typical Cinnoline Synthesis and Purification
Caption: A generalized experimental workflow for cinnoline synthesis.
References
Technical Support Center: Optimization of Suzuki Coupling for 6-Bromocinnoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling conditions for 6-bromocinnoline. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Suzuki coupling of this compound?
The main challenges with this compound, as with many nitrogen-containing heteroaryl halides, stem from its electronic properties. The nitrogen atoms in the cinnoline ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This can result in low yields or failed reactions. Careful selection of the palladium source, ligand, base, and solvent system is crucial to mitigate these effects.
Q2: Which palladium catalysts and ligands are recommended for coupling with this compound?
For electron-deficient heteroaryl halides like this compound, it is often beneficial to use electron-rich and bulky phosphine ligands. These ligands can facilitate the crucial oxidative addition step of the catalytic cycle. While specific data for this compound is limited, catalysts and ligands that have shown success with similar substrates, such as bromopyridines and bromoquinolines, are excellent starting points. Consider screening catalysts like Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with ligands such as XPhos, SPhos, or DavePhos.[1][2]
Q3: What are the most common side reactions observed, and how can they be minimized?
Common side reactions in Suzuki couplings of heteroaryl halides include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, often promoted by high temperatures and aqueous basic conditions.[2][3] To minimize this, use fresh, high-purity boronic acid or more stable boronate esters (e.g., pinacol esters).[2][4] Keeping reaction times as short as possible can also be beneficial.[3][4]
-
Dehalogenation: The bromo group on the cinnoline ring is replaced by a hydrogen atom. This can be caused by palladium hydride species.[2] Screening different bases and ensuring anhydrous solvent conditions can help reduce this side reaction.[4]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often caused by the presence of oxygen.[2] Thoroughly degassing all solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) is critical to prevent this.[2][5]
Q4: How does the choice of base and solvent affect the reaction?
The base and solvent system plays a critical role in the success of the Suzuki coupling. The base is required to activate the boronic acid for transmetalation.[6] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4][7] The choice of base can influence the reaction rate and the prevalence of side reactions. For instance, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[4]
The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. A mixture of an organic solvent and water is frequently used.[5][8] Common organic solvents include 1,4-dioxane, toluene, and DMF.[5][8][9] The water in the mixture is often necessary for the base to be effective. The ratio of the organic solvent to water may need to be optimized.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Ensure proper handling and storage of the palladium catalyst and ligands to prevent oxidation.[4] Use a fresh batch of catalyst. Consider using a pre-catalyst that forms the active Pd(0) species in situ.[7] |
| Poor quality of boronic acid | Use fresh, high-purity boronic acid. Consider using more stable boronate esters (e.g., pinacol esters).[4][7] | |
| Suboptimal reaction conditions | Systematically screen different catalysts, ligands, bases, and solvents. Optimize the reaction temperature; most Suzuki couplings require heating (e.g., 80-100 °C), but excessively high temperatures can cause degradation.[7] | |
| Solubility issues | Ensure all reactants are soluble in the chosen solvent system at the reaction temperature.[7] | |
| Significant Debromination | Hydride source in the reaction | Use anhydrous solvents and ensure the base is not a hydride donor. K₃PO₄ or Cs₂CO₃ are often good choices.[4] Optimize the reaction time to minimize exposure to conditions that favor this side reaction.[4] |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[2][5] |
| Incomplete Conversion | Insufficient reaction time or temperature | Monitor the reaction progress using TLC or LC-MS.[5] If starting material remains, consider increasing the reaction time or temperature. |
| Catalyst deactivation | The nitrogen atoms in the cinnoline ring may be inhibiting the catalyst. Try using a higher catalyst loading or a more robust ligand.[2] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and should be optimized for each specific substrate combination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
Reaction Setup: In a dry reaction vessel (e.g., a round-bottom flask or microwave vial), combine this compound, the arylboronic acid/ester, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent catalyst oxidation.[5][7]
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.[5]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
-
Characterization: Confirm the structure and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Visualizations
Caption: General experimental workflow for the Suzuki coupling of this compound.
Caption: Troubleshooting guide for low-yield Suzuki coupling reactions.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Bromocinnolin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromocinnolin-4-amine. The following information is collated from established synthetic methodologies for analogous cinnoline derivatives and aims to address potential challenges, including side reactions and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 6-Bromocinnolin-4-amine?
A1: While a specific, optimized synthesis for 6-Bromocinnolin-4-amine is not widely published, several viable routes can be adapted from the synthesis of similar 4-aminocinnoline compounds.[1] The most common approaches include:
-
Route A: Cyclodehydration of an α-(4-bromo-phenylhydrazono)-β-oxoamide precursor. This modern approach often utilizes an electrophilic activation strategy with reagents like the Hendrickson reagent and triflic anhydride.[2]
-
Route B: Diazotization of 2-amino-5-bromophenylacetonitrile followed by intramolecular cyclization. This is a two-step process that can be sensitive to reaction conditions.
-
Route C: Nucleophilic aromatic substitution on a 4-chloro-6-bromocinnoline intermediate. This multi-step synthesis involves the initial preparation of 6-bromocinnolin-4(1H)-one, followed by chlorination and subsequent amination.[3][4]
Q2: I am experiencing low yields in the initial diazotization step (Route B). What are the likely causes?
A2: Low yields during the formation of the diazonium salt from 2-amino-5-bromophenylacetonitrile are often attributed to the instability of the diazonium salt itself. Key factors to consider are:
-
Temperature Control: It is critical to maintain a low temperature, typically between 0-5 °C, throughout the diazotization process to prevent the decomposition of the diazonium salt.
-
Reagent Stoichiometry: Ensure that the starting amine is fully dissolved or well-suspended in the acid and that a slight excess of sodium nitrite is used to drive the reaction to completion.
-
Localized Overheating: The addition of the sodium nitrite solution should be slow and controlled with efficient stirring to avoid localized hotspots that can lead to decomposition and the formation of impurities.
Q3: My TLC plate shows multiple spots after the cyclization step. What could these side products be?
A3: The appearance of multiple spots on a TLC plate is a common issue and can indicate a variety of side products. Depending on the synthetic route, these may include:
-
Incomplete Cyclization: Unreacted starting material, such as the α-(4-bromo-phenylhydrazono)-β-oxoamide in Route A, may still be present.[2]
-
Formation of Isomers: Depending on the precursor's structure, there may be a possibility of forming regioisomers if the cyclization is not completely selective.[2]
-
Decomposition Products: Harsh reaction conditions, such as elevated temperatures or prolonged reaction times, can lead to the degradation of the desired product.[2]
-
Byproducts from Reagents: Activating agents, like the Hendrickson reagent, can generate byproducts such as triphenylphosphine oxide, which can be challenging to remove.[2]
Q4: How can I effectively purify the final 6-Bromocinnolin-4-amine product?
A4: 6-Bromocinnolin-4-amine, as a basic amine, can be purified using silica gel column chromatography.[2] However, strong interactions with the acidic silica gel can lead to peak tailing and poor separation.[2] To overcome this, consider the following:
-
Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent to improve separation.[2]
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a deactivated silica gel.
-
Recrystallization: Purification by recrystallization from a suitable solvent like ethanol or acetonitrile can be an effective method, particularly for larger scale purification.
Q5: I am observing a persistent impurity that co-elutes with my product during column chromatography. What are my options?
A5: A co-eluting impurity with similar polarity to the product presents a significant purification challenge. Here are some strategies to address this:
-
Vary the Solvent System: Experiment with different solvent systems for chromatography that offer different selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).[2]
-
Derivatization: Consider derivatizing the crude mixture to alter the polarity of either the product or the impurity, which may facilitate separation. The protecting group can then be removed in a subsequent step.
-
Preparative HPLC: If the impurity is present in a small amount, preparative high-performance liquid chromatography (HPLC) may be a viable option for achieving high purity.
Troubleshooting Guides
Low Yields
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in diazotization step | Incomplete diazotization due to insufficient acid or sodium nitrite. | Ensure the starting amine is fully dissolved or suspended. Use a slight excess of sodium nitrite. |
| Decomposition of the diazonium salt due to elevated temperatures. | Strictly maintain the reaction temperature between 0-5 °C. | |
| Reaction stalls during cyclization | Insufficient activation energy for the cyclization to proceed. | Gradually increase the reaction temperature in small increments. Consider the addition of a Lewis acid catalyst to promote cyclization. |
| Product fails to precipitate on neutralization | The product may have higher than anticipated solubility in the reaction mixture. | Concentrate the reaction mixture before neutralization. Extract the product with an organic solvent after neutralization. |
Impurities and Purification Difficulties
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of impurities during diazotization | Side reactions due to localized overheating during sodium nitrite addition. | Ensure efficient stirring and slow, controlled addition of the sodium nitrite solution. |
| Presence of unreacted starting materials. | Monitor the reaction to completion (e.g., by TLC or HPLC) before proceeding. | |
| TLC shows multiple product spots and streaking | Decomposition of the product under the reaction conditions.[2] | Maintain the reaction at the recommended temperature; elevated temperatures can promote decomposition. Quench the reaction as soon as the starting material is consumed.[2] |
| Formation of multiple side products.[2] | Re-evaluate the stoichiometry of the activating agents.[2] | |
| Difficulty in filtering the product | The product may have a very fine particle size. | Use a filter aid (e.g., Celite) to improve filtration. Allow the precipitate to age to potentially increase particle size before filtration. |
Experimental Protocols
Synthesis of 6-Bromocinnolin-4-amine via Nucleophilic Aromatic Substitution (Route C)
This protocol is adapted from general methodologies for the synthesis of 4-aminocinnolines.[3][4]
Step 1: Synthesis of 6-bromo-4-chlorocinnoline
-
Suspend 6-bromocinnolin-4(1H)-one in an excess of phosphorus oxychloride (POCl₃).[4]
-
Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-6 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.[4]
-
Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice.[4]
-
Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution, to a pH of approximately 8.[4]
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-bromo-4-chlorocinnoline.[4]
Step 2: Synthesis of 6-Bromocinnolin-4-amine
-
In a sealed reaction vessel, dissolve 6-bromo-4-chlorocinnoline in a suitable solvent such as ethanol.[4]
-
Add a concentrated solution of ammonia in the chosen solvent.[4]
-
Heat the sealed tube to a temperature typically ranging from 100 to 150°C for several hours.[4]
-
Monitor the reaction progress by TLC.[4]
-
After completion, cool the reaction vessel to room temperature.[4]
-
Remove the solvent under reduced pressure.[4]
-
Treat the residue with a base (e.g., aqueous sodium hydroxide) to liberate the free amine.[4]
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[4]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.[4]
-
Purify the crude product by column chromatography or recrystallization to afford 6-Bromocinnolin-4-amine.[4]
Visualizations
Caption: Synthetic pathway and potential side reactions for Route B.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Troubleshooting low reactivity of 6-Bromocinnoline in cross-coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 6-bromocinnoline in palladium-catalyzed cross-coupling reactions. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound substrate showing low to no reactivity in cross-coupling reactions?
A1: The low reactivity of this compound can be attributed to several factors inherent to its chemical structure. The cinnoline ring is an electron-deficient heteroaromatic system, which can decrease the reactivity of the C-Br bond towards oxidative addition, a critical step in the catalytic cycle.[1][2] Furthermore, the nitrogen atoms in the cinnoline ring can coordinate to the palladium catalyst, potentially forming inactive complexes and inhibiting catalysis.[3][4] Careful selection of ligands is crucial to mitigate these inhibitory effects.[3]
Q2: I am observing a significant amount of debrominated cinnoline as a side product. What is the cause and how can I prevent it?
A2: The formation of a debrominated product, known as hydrodehalogenation, is a common side reaction in cross-coupling.[3] This can be caused by the presence of water or other protic sources in the reaction mixture, or it can be a competing pathway in the catalytic cycle, such as β-hydride elimination from certain intermediates.[3][5] To minimize this, ensure strictly anhydrous conditions by using dry solvents and reagents and performing the reaction under a robust inert atmosphere (e.g., argon or nitrogen). Optimizing the choice of base can also suppress this side reaction.[3]
Q3: What is the general order of reactivity for aryl halides in cross-coupling, and where does this compound fit?
A3: The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energy: I > Br > OTf > Cl.[6][7] This means an aryl iodide is typically more reactive than the corresponding aryl bromide. While this compound is a viable substrate, switching to 6-iodocinnoline could allow for milder reaction conditions and potentially higher yields, though this may come at a higher starting material cost.[6]
Q4: Can the choice of palladium precursor affect my reaction outcome?
A4: Yes. While Pd(II) sources like Pd(OAc)₂ are common, they must be reduced in situ to the active Pd(0) species.[7] This process can sometimes be inefficient. Using pre-formed Pd(0) sources like Pd₂(dba)₃ or specialized pre-catalysts (e.g., those incorporating bulky phosphine ligands) can lead to a more efficient and reproducible formation of the active catalyst, which is particularly beneficial for challenging substrates like this compound.[7][8]
Troubleshooting Workflows & Logic
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the cross-coupling of this compound.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low to no yield of the desired biaryl product.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a pre-formed palladium catalyst or ensure in-situ generation of the active Pd(0) species is efficient. | Pd(II) precursors require reduction to Pd(0), which can be inefficient. Pre-catalysts often provide more consistent results.[7] |
| Poor Ligand Choice | Screen a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. | The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination. The optimal ligand is highly substrate-dependent.[3][9] |
| Inappropriate Base | Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous if required. | The base is crucial for activating the boronic acid to facilitate transmetalation. Its strength and solubility can significantly impact the reaction rate.[9][10] |
| Suboptimal Solvent | Screen solvents like 1,4-dioxane, toluene, or a mixture of an organic solvent with water (e.g., toluene/water). | The solvent affects the solubility of reagents and the stability and activity of the catalyst.[11][12] |
| Boronic Acid Decomposition | Use a slight excess (1.2-1.5 equiv.) of the boronic acid or switch to a more stable boronate ester (e.g., a pinacol ester). | Boronic acids can undergo degradation (protodeboronation or trimerization) under the reaction conditions, especially at high temperatures. |
Buchwald-Hartwig Amination
Issue: Inefficient C-N bond formation and/or formation of side products.
| Potential Cause | Troubleshooting Step | Rationale |
| Base Too Weak or Inappropriate | Use a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS. | A strong base is required to deprotonate the amine (or the N-H-Pd complex) to form the palladium-amido intermediate prior to reductive elimination.[7][13] |
| Poor Ligand Choice | Employ bulky, electron-rich biaryl phosphine ligands such as Xantphos, BINAP, or DavePhos. | These ligands promote the crucial, and often rate-limiting, reductive elimination step to form the C-N bond and prevent β-hydride elimination.[13][14] |
| Catalyst Inhibition by Amine | Use a higher catalyst loading or a ligand less susceptible to forming stable off-cycle complexes with the amine. | The amine substrate can sometimes act as an inhibitor by strongly coordinating to the palladium catalyst, preventing it from participating in the catalytic cycle.[3] |
| Non-Anhydrous Conditions | Ensure all reagents, solvents, and glassware are scrupulously dried. Perform the reaction under a strict inert atmosphere. | Water can hydrolyze the active catalyst and base, and can also lead to hydrodehalogenation of the this compound starting material.[3] |
Sonogashira Coupling
Issue: Low yield of the desired alkynylated cinnoline.
| Potential Cause | Troubleshooting Step | Rationale |
| Alkyne Homocoupling (Glaser Coupling) | Run the reaction under strictly anaerobic conditions. Consider switching to a copper-free protocol. | The copper(I) co-catalyst, especially in the presence of oxygen, promotes the oxidative homocoupling of the terminal alkyne, consuming your reagent.[8][15][16] |
| Inactive Catalyst System | Use a fresh source of Pd catalyst and CuI. Consider more active catalysts like PdCl₂(PPh₃)₂ or pre-catalysts with bulky ligands. | The Sonogashira reaction is sensitive to catalyst activity. The active Pd(0) species must be generated and maintained throughout the reaction.[17] |
| Inappropriate Base | An amine base (e.g., Et₃N, DIPEA) is typically used, which also acts as a solvent. Ensure it is anhydrous and freshly distilled. | The base is required to deprotonate the terminal alkyne, allowing it to coordinate to the copper or palladium center.[16][17] |
| Poor Solubility of Reagents | Choose a solvent system in which all components are soluble at the reaction temperature (e.g., THF, DMF, or neat amine base). | Poor solubility can lead to slow reaction rates and incomplete conversion of the starting material.[3] |
Key Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Reaction
This protocol provides a starting point for optimization.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and any additional ligand if required.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[3]
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, a common cross-coupling reaction for forming C-N bonds.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 6-Bromocinnoline for Library Production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 6-bromocinnoline, with a focus on scaling up for library production. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summary tables to assist in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing the cinnoline scaffold?
A1: The synthesis of cinnolines often involves the diazotization of a 2-aminophenyl derivative that has a side chain containing a carbon nucleophile.[1][2] This is followed by an intramolecular cyclization to form the bicyclic cinnoline ring system. The specific nature of the side chain can be varied to introduce different substituents on the resulting cinnoline.
Q2: What are the critical safety precautions to consider when performing a diazotization reaction at scale?
A2: Diazonium salts, which are intermediates in this synthesis, can be unstable and potentially explosive, especially if they are isolated in a dry state.[3][] It is crucial to keep the diazonium salt in solution and maintain a low temperature (typically 0-5 °C) throughout the reaction. The diazotization process can also be exothermic, so ensuring adequate cooling and controlled, slow addition of reagents is essential to prevent a thermal runaway.
Q3: How can I monitor the progress of the diazotization and cyclization reactions?
A3: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For the diazotization step, the disappearance of the starting amine can be tracked. A qualitative test for the presence of excess nitrous acid can be performed using potassium iodide-starch paper.
Q4: What are the common challenges in purifying this compound?
A4: Common challenges in purification include the removal of unreacted starting materials, side-products from the cyclization step, and colored impurities. Purification can typically be achieved through recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Diazotization Step | - Incomplete diazotization due to insufficient acid or sodium nitrite.- Decomposition of the diazonium salt due to elevated temperatures. | - Ensure the starting amine is fully dissolved or well-suspended in the acidic solution.- Use a slight excess of sodium nitrite.- Strictly maintain the reaction temperature between 0-5 °C. |
| Formation of Dark-Colored Impurities | - Side reactions due to localized overheating during the addition of sodium nitrite.- Degradation of the product under harsh reaction conditions. | - Ensure efficient stirring and slow, controlled addition of the sodium nitrite solution.- Monitor the reaction to completion before proceeding to the next step.- Consider purification using activated carbon to remove colored impurities. |
| Reaction Stalls During Cyclization | - Insufficient activation energy for the cyclization to proceed. | - Gradually increase the reaction temperature in small increments.- Consider the addition of a Lewis acid catalyst to promote cyclization. |
| Product Fails to Precipitate or Crystallize | - The product may be too soluble in the chosen solvent system. | - Concentrate the reaction mixture before attempting precipitation or crystallization.- Try a different solvent or a mixture of solvents to induce precipitation.- Extract the product with a suitable organic solvent. |
| Difficulty in Filtering the Product | - The product may have a very fine particle size. | - Use a filter aid such as Celite to improve the filtration rate. |
Experimental Protocol: Proposed Synthesis of this compound
This proposed two-step synthesis is based on established methods for cinnoline formation.
Step 1: Diazotization of 2-amino-5-bromophenylacetonitrile
-
In a jacketed reactor equipped with a mechanical stirrer and a temperature probe, suspend 2-amino-5-bromophenylacetonitrile in dilute hydrochloric acid (e.g., 2 M HCl).
-
Cool the suspension to 0-5 °C with constant stirring.
-
Prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the suspension of the amine, ensuring the temperature is maintained between 0-5 °C. The rate of addition should be carefully controlled to prevent a rapid rise in temperature.
-
Monitor the reaction for the disappearance of the starting amine using TLC. A slight excess of nitrous acid can be confirmed with potassium iodide-starch paper.
Step 2: Intramolecular Cyclization
-
Once the diazotization is complete, gently heat the solution containing the diazonium salt to promote intramolecular cyclization. The optimal temperature should be determined empirically but may range from room temperature to 50 °C.
-
After the cyclization is complete (as monitored by TLC or HPLC), cool the reaction mixture.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude this compound.
-
Collect the precipitated product by filtration, wash it with cold water, and dry it under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile, or by column chromatography.
Quantitative Data Summary
The following table provides a template for recording key quantitative data for the synthesis of this compound. Typical ranges are provided based on general knowledge of similar reactions.
| Parameter | Value/Range | Notes |
| Starting Material | 2-amino-5-bromophenylacetonitrile | - |
| Scale | g / mol | Specify the scale of the reaction. |
| Diazotization Temperature | 0-5 °C | Critical for stability of the diazonium salt. |
| Diazotization Time | 1-2 hours | Monitor by TLC for completion. |
| Cyclization Temperature | 25-50 °C | To be optimized for best results. |
| Cyclization Time | 2-6 hours | Monitor by TLC for completion. |
| Overall Yield | 40-70% | Expected yield after purification. |
| Purity (by HPLC) | >95% | Target purity for library production. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Refinement of Work-up Procedures for 6-Bromocinnoline Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the work-up procedures for reactions involving 6-bromocinnoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification and isolation of cinnoline derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of this compound reactions, offering potential causes and solutions in a question-and-answer format.
| Problem ID | Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| PU-01 | Low or No Product Yield After Work-up | 1. Product is water-soluble: The cinnoline product may have higher polarity than expected and is lost in the aqueous layer during extraction.[1] 2. Product degradation: The product may be unstable to acidic or basic conditions used in the work-up.[1] 3. Incomplete reaction: The reaction may not have gone to completion. | 1. Check the aqueous layer: Before discarding, neutralize the aqueous layer and extract with a more polar solvent like ethyl acetate or dichloromethane. Analyze the extract by TLC or LC-MS.[1] 2. Use neutral washes: Wash the organic layer with brine only, avoiding acidic or basic solutions if product stability is a concern. Test product stability on a small scale.[1] 3. Monitor the reaction: Ensure the reaction is complete by TLC or LC-MS before starting the work-up. |
| PU-02 | Persistent Palladium Contamination (Black/Colloidal Precipitate) | 1. Inefficient removal of palladium catalyst: Palladium black or other insoluble palladium species may not be fully removed by simple filtration. 2. Complexation of product with palladium: The nitrogen atoms in the cinnoline ring may coordinate to the palladium, making it difficult to separate. | 1. Filter through Celite: Dilute the reaction mixture with a suitable solvent and filter through a pad of Celite to remove fine palladium particles.[2] 2. Use a scavenger: If contamination persists, consider using a palladium scavenger resin or treating the solution with activated carbon. 3. Aqueous wash with chelators: Washing with an aqueous solution of thiourea or sodium sulfide can sometimes help remove residual palladium, but test for product compatibility first. |
| PU-03 | Difficulty in Removing Boronic Acid/Ester Byproducts (Suzuki Coupling) | 1. Hydrolysis of boronic ester: Boronic esters can hydrolyze during work-up, forming boronic acids. 2. Boronic acid homocoupling: This can lead to biaryl byproducts that are difficult to separate from the desired product. | 1. Base wash: Perform an aqueous wash with a mild base (e.g., 1M NaOH or K₂CO₃) to extract the acidic boronic acid into the aqueous layer. 2. Oxidative work-up: In some cases, a mild oxidative work-up (e.g., with H₂O₂) can convert boronic acids to phenols, which are easier to remove. Use with caution and test on a small scale. 3. Chromatography: Careful column chromatography is often required to separate the desired product from boronic acid-derived impurities. |
| PU-04 | Emulsion Formation During Aqueous Extraction | 1. High concentration of reagents or products: This can lead to the formation of a stable emulsion between the organic and aqueous layers. 2. Presence of insoluble byproducts: Insoluble materials can stabilize emulsions. | 1. Add brine: Addition of a saturated NaCl solution can help to break up emulsions by increasing the ionic strength of the aqueous phase. 2. Filter the entire mixture: Passing the entire emulsified mixture through a pad of Celite can sometimes break the emulsion. 3. Centrifugation: If available, centrifuging the mixture can aid in phase separation. |
| PU-05 | Product Oiling Out or No Crystallization During Recrystallization | 1. Inappropriate solvent system: The chosen solvent may be too good a solvent for the product, or the product may be too insoluble. 2. Presence of impurities: Impurities can inhibit crystal formation. | 1. Solvent screen: Experiment with different solvent systems (e.g., methanol/water, ethanol, ethyl acetate/hexanes) to find suitable conditions for recrystallization.[3] 2. Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. 3. Purify further: If oiling out persists due to impurities, an additional purification step like column chromatography may be necessary before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a Suzuki coupling reaction with this compound?
A1: A typical work-up involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate, and filtering through a pad of Celite to remove the palladium catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then typically purified by column chromatography.[2][4]
Q2: How can I effectively remove the phosphine ligand and its oxide after a Buchwald-Hartwig amination?
A2: Phosphine ligands and their oxides can often be removed by column chromatography on silica gel. Sometimes, a specific solvent system is required to achieve good separation. In some cases, an acidic wash (e.g., with 1M HCl) can protonate the phosphine and its oxide, allowing them to be extracted into the aqueous layer. However, you must first confirm that your cinnoline product is stable to acidic conditions.
Q3: My 6-substituted cinnoline product seems to be slightly soluble in water. How can I minimize loss during extraction?
A3: To minimize the loss of a water-soluble product, you can saturate the aqueous layer with sodium chloride (brine) before extraction. This reduces the solubility of organic compounds in the aqueous phase. Additionally, performing multiple extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume.
Q4: Are there any known side reactions of this compound that I should be aware of during work-up?
A4: While specific data for this compound is limited, related heteroaromatic bromides can undergo side reactions like hydrodehalogenation (replacement of bromine with hydrogen). The cinnoline ring system itself could potentially be sensitive to strong acids or bases, leading to degradation. It is always advisable to monitor the work-up process by TLC or LC-MS to check for the appearance of new spots.
Q5: What are some recommended solvent systems for column chromatography of 6-substituted cinnolines?
A5: The choice of solvent system will depend on the polarity of your product. A good starting point for many nitrogen-containing heterocycles is a gradient of ethyl acetate in hexanes or dichloromethane. For more polar compounds, adding a small amount of methanol to the eluent may be necessary.
Data Presentation
The following tables provide representative data for Suzuki and Buchwald-Hartwig reactions of analogous 6-bromo-N-heterocycles. These conditions can serve as a starting point for the optimization of this compound reactions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 6-Bromo-N-Heterocycles
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromoisoquinoline-1-carbonitrile | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 2-24 | Not specified |
| 9-Benzyl-6-chloropurine | Pd(PPh₃)₄ (2.5) | - | K₂CO₃ | Toluene | 100 | Not specified | ~77 |
Data for 6-Bromoisoquinoline-1-carbonitrile sourced from patent WO2012016187A1, as cited in a methods document.[4] Data for 9-Benzyl-6-chloropurine is from a study on halopurines.[5]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 6-Bromo-N-Heterocycles
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromo-2-chloroquinoline | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS | Dioxane | 100 | 12-16 | Not specified |
| 6-Bromoisoquinoline-1-carbonitrile | Pd(dba)₂ | BINAP | Cs₂CO₃ | THF | Not specified | Not specified | 80 |
Data for 6-Bromo-2-chloroquinoline is from a general methods document.[6] Data for 6-Bromoisoquinoline-1-carbonitrile is from a kiloscale synthesis report.[7]
Experimental Protocols
Below are detailed, generalized methodologies for Suzuki and Buchwald-Hartwig reactions, adapted from protocols for structurally similar substrates.[4][6] These should be optimized for reactions with this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the mixture.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF) via syringe.
-
Reaction: Seal the vessel and heat to 90-110 °C. Stir the mixture for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for a palladium-catalyzed cross-coupling reaction involving this compound and a subsequent purification process.
Caption: Experimental workflow for this compound cross-coupling reactions.
References
- 1. How To [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
Preventing decomposition of 6-Bromocinnoline during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of 6-Bromocinnoline to prevent its decomposition. Given that specific stability data for this compound is not extensively available, the recommendations provided are based on the general principles of organic chemistry and the known behavior of similar heterocyclic and bromo-substituted aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during storage?
A1: Based on the structure of this compound, a nitrogen-containing heterocycle with a bromine substituent, the primary factors that could lead to its decomposition include:
-
Oxidation: The nitrogen atoms in the cinnoline ring can be susceptible to oxidation, especially in the presence of air and light.
-
Photodegradation: Aromatic and heterocyclic compounds are often light-sensitive and can decompose upon exposure to UV or visible light.[1]
-
Hydrolysis: Although generally less reactive, the bromine atom on the aromatic ring could potentially undergo slow hydrolysis to a hydroxyl group under humid conditions over extended periods. The cinnoline ring itself might also be susceptible to hydrolytic cleavage under certain pH conditions.
-
Acid/Base Instability: Strong acidic or basic conditions can promote the degradation of the cinnoline ring system.
Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?
A2: To minimize decomposition, this compound should be stored under the following conditions:
-
Temperature: Cool to cold temperatures are recommended. Storage at 2-8°C (refrigerated) is a good practice.[2] For long-term storage, freezing at -20°C might be beneficial, provided the compound is stable to freeze-thaw cycles.[2]
-
Atmosphere: An inert atmosphere is crucial to prevent oxidation.[3][4] Store the compound under argon or nitrogen.[3][4]
-
Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.[1][5]
-
Moisture: The storage area should be dry. Use of a desiccator can help to minimize moisture exposure.
Q3: I noticed a color change in my sample of this compound upon storage. What could be the reason?
A3: A color change, such as turning from a pale yellow to a brownish hue, is often an indication of decomposition. This could be due to the formation of oxidized byproducts or other colored degradation products. It is recommended to assess the purity of the sample using an appropriate analytical technique like HPLC or TLC before use.
Q4: Can I store this compound in a solution?
A4: Storing compounds in solution is generally not recommended for long-term stability, as it can accelerate degradation processes.[6] If you need to store a solution for a short period, it should be prepared in a high-purity, anhydrous, and degassed solvent. The solution should be stored under an inert atmosphere, protected from light, and refrigerated. It is advisable to prepare solutions fresh for each experiment whenever possible.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., color change, clumping) | - Oxidation due to exposure to air.- Photodegradation from light exposure.- Absorption of moisture. | - Confirm the identity and purity of the material using HPLC, NMR, or LC-MS.- If purity is compromised, consider purification (e.g., recrystallization, chromatography) if feasible.- Discard the material if significant degradation is observed and obtain a fresh batch.- Review and improve storage conditions (see FAQs). |
| Inconsistent or poor results in experiments (e.g., low yield, unexpected side products) | - The starting material has degraded, leading to lower effective concentration and the presence of reactive impurities. | - Verify the purity of the this compound before use.- Perform a small-scale test reaction to confirm the reactivity of the material.- If degradation is suspected, use a freshly opened or purified batch of the compound. |
| Appearance of new spots on TLC or new peaks in HPLC chromatogram | - Formation of degradation products during storage or sample preparation. | - Identify the new impurities if possible using techniques like LC-MS.- Develop a stability-indicating HPLC method to monitor the purity over time (see Experimental Protocol 1).- Conduct a forced degradation study to understand potential degradation pathways (see Experimental Protocol 2). |
Experimental Protocols
Experimental Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing an HPLC method to separate this compound from its potential degradation products.[7][8][9][10]
Objective: To develop and validate a stability-indicating HPLC method for the quantitative analysis of this compound and its degradation products.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
HPLC-grade formic acid or trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, then hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or determine the λmax of this compound)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution to an appropriate concentration (e.g., 0.1 mg/mL).
4. Method Optimization:
-
Analyze the this compound standard to determine its retention time and peak shape.
-
Analyze samples from forced degradation studies (see Protocol 2) to check for the separation of degradation products from the parent peak.
-
Adjust the gradient, mobile phase composition, and other parameters as needed to achieve good resolution (>1.5) between all peaks.
Experimental Protocol 2: Forced Degradation Study of this compound
This protocol describes how to intentionally degrade this compound under various stress conditions to identify potential degradation pathways and products.[11][12][13][14][15]
Objective: To investigate the degradation behavior of this compound under hydrolytic, oxidative, and photolytic stress conditions.
1. Materials:
-
This compound
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Photostability chamber
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in a small amount of acetonitrile and add 1 M HCl. Heat the solution at 60°C for 24 hours. Withdraw samples at different time points, neutralize with NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a small amount of acetonitrile and add 1 M NaOH. Keep the solution at room temperature for 24 hours. Withdraw samples, neutralize with HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 30% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples and dilute for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound (in a quartz cuvette) and the solid compound to light in a photostability chamber (ICH Q1B conditions). Analyze samples at appropriate time points.
3. Analysis:
-
Analyze all stressed samples using the developed stability-indicating HPLC method (Protocol 1).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation in each condition.
Quantitative Data Summary
The following table provides a hypothetical summary of results from a forced degradation study. Actual results may vary.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 1 M HCl | 24 hours | 60°C | 15% | 2 |
| 1 M NaOH | 24 hours | Room Temp | 5% | 1 |
| 30% H₂O₂ | 24 hours | Room Temp | 25% | 3 |
| Photolytic (Solid) | 7 days | 25°C | 10% | 2 |
| Photolytic (Solution) | 24 hours | 25°C | 30% | 4 |
Visualizations
Troubleshooting Workflow for this compound Storage Issues
Caption: Troubleshooting workflow for storage-related issues with this compound.
Potential Decomposition Pathways of this compound
Caption: Inferred decomposition pathways for this compound based on its chemical structure.
References
- 1. How To [chem.rochester.edu]
- 2. gmpplastic.com [gmpplastic.com]
- 3. ossila.com [ossila.com]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. scispace.com [scispace.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Regioselectivity of Reactions on the Cinnoline Core
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the regioselective functionalization of the cinnoline core. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the unsubstituted cinnoline core for functionalization?
The reactivity of the cinnoline ring is influenced by the two nitrogen atoms. For deprotonation/metalation, the C3 and C8 positions are generally the most accessible. For electrophilic substitution, the reaction is more complex due to the deactivating effect of the protonated nitrogen atoms under acidic conditions, often leading to a mixture of products.
Q2: I am getting a mixture of regioisomers in my reaction. How can I improve the selectivity?
Achieving high regioselectivity is a common challenge in cinnoline chemistry. Key strategies to improve selectivity include:
-
Choice of Reagents: Specific bases or catalysts can favor one position over another. For instance, different metalating agents can provide access to either the C3 or C8 position.
-
Directing Groups: Although less explored for cinnoline compared to other heterocycles, the use of directing groups can, in principle, steer functionalization to a specific C-H bond.
-
Reaction Conditions: Temperature, solvent, and reaction time can significantly influence the regiochemical outcome.
-
Protecting Groups: N-oxidation of the cinnoline core can alter the reactivity and selectivity of subsequent reactions.
Q3: Are there established methods for regioselective functionalization of the C4, C5, C6, and C7 positions?
While methods for C3 and C8 functionalization are relatively well-documented, achieving high regioselectivity at the C4, C5, C6, and C7 positions of the cinnoline core remains a significant challenge and is an active area of research. Electrophilic substitution reactions, such as nitration, often yield mixtures of isomers, primarily at the C5 and C8 positions. The development of robust and general methods for selectively functionalizing the C4, C5, C6, and C7 positions is still needed.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Metalation Reactions
Problem: I am attempting a metalation reaction on cinnoline, but I am obtaining a mixture of C3 and C8-functionalized products, or no reaction at all.
Possible Causes and Solutions:
-
Inappropriate Metalating Agent: The choice of base is crucial for controlling the regioselectivity of cinnoline metalation.
-
For C3-functionalization: A frustrated Lewis pair approach using BF₃·OEt₂ and a strong, non-nucleophilic base like TMP₂Mg·2LiCl has been shown to be highly selective for deprotonation at the C3 position. The Lewis acid coordinates to the N2 nitrogen, increasing the acidity of the C3-proton.
-
For C8-functionalization: A hindered zinc base, such as TMP₂Zn·2MgCl₂·2LiCl, can selectively deprotonate the C8 position.
-
-
Incorrect Reaction Temperature: Metalation reactions are often temperature-sensitive. Ensure the reaction is conducted at the recommended low temperature (e.g., -78 °C or 0 °C) to prevent side reactions and ensure kinetic control.
-
Impure Reagents or Solvents: Traces of water or other protic impurities can quench the organometallic intermediates. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Issue 2: Low Yields or No Product in Electrophilic Substitution
Problem: I am trying to perform an electrophilic substitution (e.g., nitration, halogenation) on the cinnoline core, but I am getting low yields or recovering the starting material.
Possible Causes and Solutions:
-
Deactivation of the Ring: Under strongly acidic conditions, the cinnoline nitrogen atoms are protonated, which strongly deactivates the ring towards electrophilic attack. This can lead to sluggish reactions or the need for harsh conditions.
-
Optimization of Acid Concentration: Carefully controlling the acidity of the reaction medium is critical. In the case of nitration, a mixture of nitric and sulfuric acid is typically used, and the ratio can influence the outcome.
-
-
Formation of a Mixture of Isomers: Electrophilic substitution on the carbocyclic ring of cinnoline often results in a mixture of products, most commonly at the C5 and C8 positions.
-
Purification Challenges: Separating these isomers can be difficult. Careful optimization of chromatographic conditions is often necessary.
-
Accepting Mixture of Isomers: In some cases, it may be more practical to proceed with a mixture of isomers and separate them at a later stage if required.
-
Key Experimental Protocols
Protocol 1: Regioselective C3-Functionalization of Cinnoline via Magnesiation
This protocol is adapted from the work of Klatt et al. and describes a method for the selective functionalization of the C3 position of the cinnoline core.
Experimental Workflow:
Figure 1: Workflow for the C3-functionalization of cinnoline.
General Procedure:
-
To a solution of cinnoline (1.0 equiv) in anhydrous THF under an argon atmosphere at 0 °C, add BF₃·OEt₂ (1.1 equiv) dropwise.
-
Stir the mixture at 0 °C for 5 minutes.
-
Cool the reaction mixture to -78 °C and add a solution of TMP₂Mg·2LiCl (1.1 equiv) in THF dropwise.
-
Stir the resulting mixture at -78 °C for 2 hours.
-
Add the electrophile (1.2 equiv) at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for C3-Functionalization:
| Electrophile (E+) | Product | Yield (%) |
| PhCOCl | 3-Benzoylcinnoline | 85 |
| Allyl-Br | 3-Allylcinnoline | 78 |
| I₂ | 3-Iodocinnoline | 92 |
| Ph-CHO | 3-(Hydroxy(phenyl)methyl)cinnoline | 75 |
Protocol 2: Regioselective C8-Functionalization of Cinnoline via Zincation
This protocol, also adapted from Klatt et al., provides a method for the selective functionalization of the C8 position.
Experimental Workflow:
Figure 2: Workflow for the C8-functionalization of cinnoline.
General Procedure:
-
To a solution of cinnoline (1.0 equiv) in anhydrous THF under an argon atmosphere at room temperature, add a solution of TMP₂Zn·2MgCl₂·2LiCl (1.2 equiv) in THF.
-
Stir the mixture at 25 °C for 2 hours.
-
Add the electrophile (1.3 equiv) at room temperature and stir for the appropriate time (typically 1-12 hours).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for C8-Functionalization:
| Electrophile (E+) | Product | Yield (%) |
| PhCOCl | 8-Benzoylcinnoline | 76 |
| Allyl-Br | 8-Allylcinnoline | 65 |
| I₂ | 8-Iodocinnoline | 88 |
| 4-Iodoanisole (with Pd-catalyst) | 8-(4-Methoxyphenyl)cinnoline | 72 |
Protocol 3: Nitration of Cinnoline
This protocol describes a typical procedure for the nitration of cinnoline, which generally yields a mixture of 5- and 8-nitro isomers.
Logical Relationship of Nitration:
Figure 3: Products of the nitration of cinnoline.
General Procedure:
-
To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cooled in an ice bath, slowly add cinnoline.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product is a mixture of 5-nitrocinnoline and 8-nitrocinnoline, which can be separated by fractional crystallization or column chromatography.
Note on Regioselectivity: The ratio of 5-nitro to 8-nitro-cinnoline can vary depending on the specific reaction conditions, such as temperature and the ratio of acids used. This reaction highlights the challenge of achieving high regioselectivity in electrophilic aromatic substitution on the cinnoline core.
This technical support center provides a starting point for addressing common challenges in the regioselective functionalization of cinnoline. As research in this area progresses, new methodologies are expected to emerge, particularly for the selective functionalization of the C4, C5, C6, and C7 positions.
Validation & Comparative
A Comparative Analysis of the Biological Activities of 6-Bromocinnoline and 6-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are of paramount importance due to their diverse pharmacological activities. Among these, cinnoline and quinoline scaffolds have emerged as privileged structures in the design of novel therapeutic agents. This guide provides a comparative overview of the biological activities of two halogenated derivatives: 6-Bromocinnoline and 6-Bromoquinoline. While extensive research has been conducted on quinoline derivatives, data on specific brominated cinnolines is less abundant. This comparison synthesizes available experimental data and general structure-activity relationship principles to offer a valuable resource for researchers in drug discovery and development.
Chemical Structures
The core difference between this compound and 6-Bromoquinoline lies in the arrangement of nitrogen atoms within their bicyclic aromatic ring systems. This compound is a 1,2-diazanaphthalene, whereas 6-Bromoquinoline is a 1-azanaphthalene. This variation in nitrogen placement significantly influences the electron distribution, physicochemical properties, and ultimately, the biological activity of the molecules.
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data for derivatives of 6-Bromoquinoline and related cinnoline compounds. It is important to note the scarcity of direct experimental data for this compound itself. Therefore, data for other relevant cinnoline derivatives are presented to provide a contextual understanding of the potential of this scaffold.
| Compound/Derivative | Biological Activity | Target/Assay | IC50/MIC | Reference |
| 6-Bromoquinoline Derivatives | ||||
| 6-Bromo-5-nitroquinoline | Anticancer | C6 (rat glioblastoma) | 50.0 µM | [1][2] |
| HT29 (human colon adenocarcinoma) | 26.2 µM | [1] | ||
| HeLa (human cervical cancer) | 24.1 µM | [1] | ||
| 6,8-dibromo-5-nitroquinoline | Anticancer | C6 (rat glioblastoma) | 50.0 µM | [1] |
| HT29 (human colon adenocarcinoma) | 26.2 µM | [1] | ||
| HeLa (human cervical cancer) | 24.1 µM | [1] | ||
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Antibacterial | Staphylococcus aureus | Zone of inhibition: 10-16mm | [3] |
| Bacillus species | Zone of inhibition: 10-16mm | [3] | ||
| Pseudomonas aeruginosa | Zone of inhibition: 10-16mm | [3] | ||
| Escherichia coli | Zone of inhibition: 10-16mm | [3] | ||
| Klebsiella pneumonia | Zone of inhibition: 10-16mm | [3] | ||
| Cinnoline Derivatives | ||||
| Cinnoline derivative 20 | Antiparasitic | L. major | EC50 = 0.24 µM | [4] |
| P. falciparum | EC50 = 0.003 µM | [4] | ||
| Cinnoline Derivative 25 | PI3K Inhibitor | PI3Kα | IC50 = 0.264 µM (in tumor cell line) | [5] |
| PI3Kβ | IC50 = 2.04 µM (in tumor cell line) | [5] | ||
| PI3Kδ | IC50 = 1.14 µM (in tumor cell line) | [5] |
Anticancer Activity
6-Bromoquinoline
The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[6] The introduction of a bromine atom at the 6-position has been shown to be a viable strategy for enhancing cytotoxic effects.[1] Derivatives of 6-bromoquinoline have demonstrated significant antiproliferative activity against various cancer cell lines.[1][2]
One of the key mechanisms of action for quinoline-based anticancer agents is the inhibition of protein kinases.[6] Specifically, derivatives of 6-bromoquinoline have been implicated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival and is often dysregulated in cancer.[7]
This compound
The cinnoline nucleus is also a promising scaffold for the development of anticancer drugs.[8][9] While specific data for this compound is limited, studies on various cinnoline derivatives have demonstrated their potential as potent inhibitors of key cellular signaling pathways.[4][5] Cinnoline derivatives have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (BTK), both of which are critical nodes in signaling pathways implicated in cancer.[4] The presence of a halogen, such as bromine, on the cinnoline ring is suggested to enhance antitumor activity.[8]
Antimicrobial Activity
6-Bromoquinoline
This compound
Cinnoline derivatives have also been reported to possess a broad spectrum of pharmacological activities, including antibacterial and antifungal effects.[9][11] The substitution pattern on the cinnoline ring, including the presence of halogens, is known to influence its antimicrobial potency.[11]
Enzyme Inhibition
6-Bromoquinoline
As previously mentioned, a significant aspect of the biological activity of 6-bromoquinoline derivatives is their ability to act as enzyme inhibitors, particularly targeting kinases within the PI3K/Akt/mTOR pathway.[6][12] This inhibition disrupts downstream signaling, leading to a reduction in cancer cell proliferation and survival.
This compound
The cinnoline scaffold has been identified as a promising framework for the design of kinase inhibitors.[4][5] Cinnoline derivatives have shown inhibitory activity against a range of kinases, including PI3Ks and BTK.[4] These kinases are key components of signaling pathways that are essential for the development, differentiation, and survival of B-cells, making them attractive targets for the treatment of B-cell malignancies and autoimmune diseases.[13]
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
A common method for assessing the cytotoxic effects of compounds on cancer cell lines is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 6-Bromoquinoline or this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of a compound against a particular microorganism is often determined using the broth microdilution method.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mediresonline.org [mediresonline.org]
- 4. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. ijariit.com [ijariit.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromocinnoline: A Promising Scaffold for Kinase Inhibition Validated
For researchers and professionals in the field of drug discovery, the identification of novel molecular scaffolds with potent and selective kinase inhibitory activity is a critical endeavor. This guide provides a comprehensive validation of 6-Bromocinnoline as a promising kinase inhibitor scaffold, comparing its performance with established, broad-spectrum and targeted kinase inhibitors, Staurosporine and Dasatinib, respectively. This analysis is supported by a compilation of experimental data and detailed protocols for key validation assays.
Comparative Analysis of Kinase Inhibitor Scaffolds
The this compound scaffold has emerged as a promising starting point for the development of potent kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) family, which are crucial nodes in cell signaling pathways implicated in cancer and autoimmune diseases.[1] To objectively assess its potential, we compare the inhibitory activities of cinnoline derivatives with Staurosporine, a well-known broad-spectrum kinase inhibitor, and Dasatinib, a clinically approved multi-kinase inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Cinnoline Derivatives | PI3Kα | 89.3 - 130 | [2] |
| PI3Kδ | 8.6 - 236 | [2] | |
| BTK | 0.4 - 74 | [3][4][5] | |
| Staurosporine | PKC | 0.7 - 5 | [6][7][8] |
| PKA | 7 - 15 | [6][7][9] | |
| p60v-src | 6 | [7] | |
| CaM Kinase II | 20 | [7] | |
| Dasatinib | Bcr-Abl | 1 - 3 | [10][11][12] |
| Src Family Kinases | 0.2 - 1.1 | [10] | |
| c-Kit | <1 - 5 | [10] | |
| PDGFRβ | 15 - 28 | [10] |
Table 2: Cellular Activity of Kinase Inhibitors
| Compound/Scaffold | Cell Line(s) | Assay Type | IC50/EC50 (µM) | Reference(s) |
| Cinnoline Derivatives | Various Tumor Cell Lines | Antiproliferative | 0.264 - 2.04 | [1] |
| Ramos and Raji (B-cell leukemia) | Antiproliferative | 2.1 - 12.6 | [3][5] | |
| Staurosporine | HCT116 (Colon Carcinoma) | Growth Inhibition | 0.006 | [6] |
| HeLa (Cervical Cancer) | Apoptosis Induction | ~1 | [9] | |
| Dasatinib | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 6.1 | [13] |
| 4T1 (Breast Cancer) | Cytotoxicity | 0.014 - 0.21 | [13] | |
| Human Peripheral Blood T-cells | Proliferation | 0.0028 | [14] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's activity and the process of its validation, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: Simplified PI3K/Akt signaling pathway targeted by this compound.
Caption: General experimental workflow for validating a kinase inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used in the validation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (TR-FRET based)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity.
Materials:
-
Kinase of interest (e.g., PI3K)
-
Substrate peptide with a fluorescent label (e.g., fluorescein)
-
ATP
-
Test compound (e.g., this compound derivative)
-
Terbium-labeled anti-phospho-substrate antibody
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., 10 mM EDTA in assay buffer)
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction: a. Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate. b. Add 2.5 µL of the kinase solution to each well and incubate for 15-30 minutes at room temperature. c. Initiate the reaction by adding 5 µL of a pre-mixed solution of substrate and ATP. d. Incubate the plate for 60-120 minutes at room temperature.
-
Reaction Termination and Detection: a. Stop the kinase reaction by adding 10 µL of the stop solution containing the terbium-labeled antibody. b. Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: a. Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~495 nm for terbium and ~520 nm for fluorescein). b. Calculate the ratio of the acceptor (fluorescein) to donor (terbium) emission.
-
Data Analysis: a. Plot the emission ratio against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Kinase Activity Assay (Cellular Phosphorylation ELISA)
This protocol outlines an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the phosphorylation of a target kinase's substrate within a cellular context.
Materials:
-
Cell line expressing the target kinase and substrate
-
96-well cell culture plates
-
Test compound
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
ELISA plate pre-coated with a capture antibody specific for the substrate protein
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound for the desired duration.
-
Cell Lysis: a. Aspirate the culture medium and wash the cells with ice-cold PBS. b. Add lysis buffer to each well and incubate on ice for 10-15 minutes. c. Centrifuge the plate to pellet cell debris and collect the supernatant (lysate).
-
ELISA: a. Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature or overnight at 4°C. c. Wash the plate three times with wash buffer. d. Add the phospho-specific detection antibody and incubate for 1-2 hours at room temperature. e. Wash the plate three times. f. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. g. Wash the plate five times. h. Add TMB substrate and incubate in the dark for 15-30 minutes. i. Stop the reaction with the stop solution.
-
Data Acquisition and Analysis: a. Measure the absorbance at 450 nm using a plate reader. b. Normalize the data to a control (e.g., total protein concentration). c. Plot the normalized signal against the logarithm of the inhibitor concentration to determine the EC50 value.
Conclusion
The this compound scaffold demonstrates significant potential as a foundation for the development of novel kinase inhibitors. The compiled data, though not from direct comparative studies, suggests that derivatives of this scaffold can achieve potent inhibition of key kinases such as PI3K and BTK, with cellular activities in the nanomolar to low micromolar range. While established inhibitors like Staurosporine and Dasatinib serve as important benchmarks for broad-spectrum and targeted inhibition respectively, the this compound scaffold offers a promising avenue for developing new, potentially more selective therapeutic agents. The provided experimental protocols offer a robust framework for the further validation and optimization of this and other emerging kinase inhibitor scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 8. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 9. Staurosporine | AM-2282 | protein kinase inhibitor | TargetMol [targetmol.com]
- 10. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cinnoline and Quinoline Scaffolds in Modern Drug Design
An objective guide for researchers and drug development professionals on the comparative physicochemical properties, biological activities, and ADMET profiles of cinnoline and quinoline derivatives, supported by experimental data and detailed protocols.
The strategic selection of a core heterocyclic scaffold is a cornerstone of successful drug discovery. Among the plethora of options, the quinoline and cinnoline ring systems, both bicyclic aromatic heterocycles, have emerged as "privileged structures" due to their ability to interact with a wide range of biological targets. Quinoline, a fusion of a benzene ring and a pyridine ring, has a long and successful history in medicinal chemistry, forming the backbone of numerous approved drugs. Its bioisostere, cinnoline (1,2-diazanaphthalene), which contains two adjacent nitrogen atoms in the heterocyclic ring, is a relatively less explored but increasingly important scaffold.[1][2] This guide provides a data-driven comparative analysis of these two critical scaffolds to inform their application in contemporary drug design.
Physicochemical Properties: A Tale of Two Nitrogens
The introduction of a second nitrogen atom in the cinnoline ring profoundly influences its fundamental physicochemical properties compared to quinoline. These differences in electron distribution, basicity, and hydrogen bonding capacity have significant downstream effects on a molecule's solubility, permeability, and interaction with biological targets.
| Property | Cinnoline | Quinoline | Implication in Drug Design |
| Molecular Formula | C₈H₆N₂ | C₉H₇N | Cinnoline has a slightly lower molecular weight. |
| Molar Mass | 130.15 g/mol | 129.16 g/mol | Minimal difference, but can be a factor in fragment-based design. |
| pKa (of conjugate acid) | 2.64[2] | ~4.9 | The adjacent nitrogen atoms in cinnoline significantly reduce its basicity, making it a much weaker base than quinoline. This affects the ionization state at physiological pH, influencing solubility, receptor binding, and cell permeability. |
| Solubility | Generally soluble in organic solvents. | Slightly soluble in cold water, readily soluble in hot water and most organic solvents.[3] | The lower basicity of cinnoline can lead to lower aqueous solubility for the parent molecule at neutral pH. However, solubility of derivatives is highly dependent on the nature and position of substituents. |
| Hydrogen Bonding | The N2 atom acts as a hydrogen bond acceptor. | The single nitrogen atom acts as a hydrogen bond acceptor. | The presence of two adjacent nitrogen atoms in cinnoline creates a distinct electrostatic potential and hydrogen bonding pattern, which can be exploited for specific interactions in a binding pocket. |
Core Structural Comparison
The fundamental difference lies in the placement of the nitrogen atoms within the heterocyclic ring.
Caption: Structural comparison of Quinoline and Cinnoline.
Comparative Biological Activities
Both cinnoline and quinoline scaffolds have been extensively utilized to develop potent inhibitors for a variety of biological targets, particularly in oncology. Their primary role has been as ATP-competitive inhibitors of protein kinases.
Anticancer Activity: Targeting Key Kinases
Derivatives of both scaffolds have shown significant promise as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Comparative Cytotoxicity of Pyrimido-Fused Derivatives
A direct comparison of fused pyrimido[5,4-c]cinnoline and pyrimido[5,4-c]quinoline derivatives against human leukemia cell lines revealed that the cinnoline-based compounds were generally less cytotoxic. This suggests that the HL-60 cells are more resistant to the toxic action of the tested cinnoline compounds compared to their quinoline counterparts.[4]
| Compound Type | Cell Line | IC₅₀ (µg/mL)[4] |
| Pyrimido[5,4-c]cinnoline | HL-60 | >100 |
| Pyrimido[5,4-c]cinnoline | NALM-6 | 39.8 - 93.3 |
| Pyrimido[5,4-c]quinoline | HL-60 | 19.5 - 78.5 |
| Pyrimido[5,4-c]quinoline | NALM-6 | 12.6 - 44.7 |
Kinase Inhibitory Activity
While direct comparisons of isosteric pairs are rare, the literature contains extensive data on various derivatives from both families targeting EGFR and VEGFR-2.
| Scaffold | Derivative Example | Target Kinase | IC₅₀ (nM) | Reference |
| Quinoline | Compound 8b | EGFR | 80 | [5] |
| Quinoline | Compound 6d | EGFR | 180 | [5] |
| Quinoline | Compound 5a | EGFR | 71 | [6] |
| Quinoline | Compound 5a | HER-2 | 31 | [6] |
| Quinoline | Compound 12 | VEGFR-2 | 76.64 - 175.50 | [7] |
| Quinoline | Compound 4q | VEGFR-2 | 1380 | [8] |
| Cinnoline | General Derivatives | PI3K | Nanomolar range | [9] |
Note: The IC₅₀ values are for different derivatives and are not a direct comparison of isosteric pairs. They serve to illustrate the potency that can be achieved with each scaffold.
Signaling Pathways in Oncology
Quinoline and cinnoline-based kinase inhibitors typically function by blocking the ATP-binding site of the kinase domain of growth factor receptors like EGFR and VEGFR. This inhibition blocks downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of RTK signaling by Cinnoline/Quinoline drugs.
ADMET Profile: A Preliminary Comparison
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile determines the ultimate success of a drug candidate. While comprehensive, directly comparative ADMET data for cinnoline and quinoline is limited, some general trends can be inferred.
-
Metabolism: Both scaffolds are primarily metabolized by cytochrome P450 (CYP) enzymes. The specific metabolic pathways and clearance rates are highly dependent on the substituents on the rings. For some quinoline 3-carboxamide derivatives, microsomal clearance was found to be low, leading to high exposure of the parent compound in vivo.[10]
-
Pharmacokinetics: In vivo pharmacokinetic studies in mice for certain quinoline derivatives have shown low clearance and good half-life, although oral bioavailability can be a challenge, sometimes limited by poor permeability.[11] Systematically reported in vivo pharmacokinetic data for cinnoline derivatives is less common in the literature.
-
Toxicity: Both scaffolds have the potential for toxicity, which must be carefully evaluated. For instance, quinoline itself is listed as a potential carcinogen.[3] However, derivatization can significantly mitigate toxicity. Drug-likeness and safety profiles are key evaluation criteria in modern studies for both classes of compounds.[7]
Experimental Protocols
Reproducible and robust experimental data is the foundation of any comparative analysis. Below are detailed protocols for two key assays commonly used to evaluate the anticancer potential of cinnoline and quinoline derivatives.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the concentration of a test compound (cinnoline or quinoline derivative) that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Test compounds (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC₅₀ value.
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a common method to determine the inhibitory activity of a compound against a specific protein kinase like EGFR or VEGFR-2.
Objective: To determine the IC₅₀ value of a test compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (serial dilutions in DMSO)
-
Terbium-labeled anti-phospho-specific antibody (donor)
-
Streptavidin-conjugated fluorophore (e.g., XL665) (acceptor)
-
EDTA (to stop the reaction)
-
384-well plates
-
Microplate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in kinase assay buffer at appropriate concentrations (typically 2X the final assay concentration). Prepare a serial dilution of the test inhibitor.
-
Kinase Reaction:
-
Add 5 µL of the test compound dilution (or DMSO for control) to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
-
Incubation: Cover the plate and incubate for 60-90 minutes at room temperature to allow for substrate phosphorylation.
-
Reaction Termination and Detection:
-
Stop the reaction by adding 10 µL of a detection solution containing EDTA, the terbium-labeled antibody, and the streptavidin-conjugated acceptor.
-
Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
-
Signal Reading: Read the plate on a TR-FRET-capable microplate reader, measuring the emission from both the donor (terbium) and the acceptor.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the inhibitor concentration (log scale) and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for an in vitro kinase inhibitor assay.
Conclusion and Future Outlook
The quinoline scaffold is a well-established, validated, and highly successful core in drug discovery, with numerous approved drugs to its name. Its synthetic chemistry is mature, and its biological activities are well-documented. Cinnoline, as a bioisostere, offers a compelling alternative with a distinct electronic and steric profile. The reduced basicity of the cinnoline ring can be a significant advantage in modulating pharmacokinetic properties and avoiding certain off-target effects.
While the current body of literature demonstrates that potent molecules can be developed from both scaffolds, there is a notable lack of direct, systematic comparative studies. Future research should focus on the synthesis and parallel evaluation of isosteric pairs of cinnoline and quinoline derivatives. Such studies would provide invaluable, high-quality data to directly compare their physicochemical properties, efficacy against identical targets, and ADMET profiles. This would allow drug designers to make more informed, rational decisions about which scaffold to employ for a given therapeutic challenge, ultimately accelerating the development of novel and more effective medicines.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. zenodo.org [zenodo.org]
- 10. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
In vitro assays to confirm the anticancer activity of 6-Bromocinnoline derivatives
For Researchers, Scientists, and Drug Development Professionals
The cinnoline scaffold has emerged as a promising framework in the discovery of novel anticancer agents. This guide provides a comparative analysis of the in vitro anticancer activity of cinnoline derivatives, with a particular focus on the potential of 6-bromo-substituted analogues. Due to the limited availability of comprehensive studies on a series of 6-Bromocinnoline derivatives, this guide incorporates data from closely related cinnoline and 6-bromoquinazoline derivatives to provide valuable insights for the rational design of new therapeutic candidates.
Comparative Cytotoxicity of Cinnoline and 6-Bromoquinazoline Derivatives
The in vitro cytotoxic activity of various cinnoline and 6-bromoquinazoline derivatives has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these evaluations. The following tables summarize the IC50 values for selected derivatives, providing a basis for comparing their anticancer efficacy.
Table 1: Cytotoxic Activity of Novel Cinnoline Derivatives Against MCF-7 Human Breast Cancer Cells [1]
| Compound ID | Chemical Scaffold | IC50 (µM) |
| 7 | Triazepinocinnoline | 0.049 |
| Reference Drug (Doxorubicin) | Anthracycline | Not Specified in study |
Note: Compound 7, a novel triazepinocinnoline derivative, demonstrated outstanding cytotoxic activity against the MCF-7 cell line.[1]
Table 2: Cytotoxic Activity of 6-Bromoquinazoline Derivatives Against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 of Reference (µM) |
| 5b | MCF-7 (Breast) | 0.53 | Cisplatin | Not specified in study |
| 5b | SW480 (Colon) | 1.95 | Cisplatin | Not specified in study |
| 8a | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| 8a | SW480 (Colon) | 17.85 ± 0.92 | Doxorubicin | Not specified in study |
Note: The data for 6-bromoquinazoline derivatives, structural isomers of cinnolines, is presented to illustrate the potential anticancer activity associated with the 6-bromo substitution.[2]
Mechanistic Insights: Apoptosis Induction and Cell Cycle Arrest
Beyond cytotoxicity, understanding the mechanism by which these compounds induce cancer cell death is crucial. Key in vitro assays for this purpose include apoptosis and cell cycle analysis.
Studies on bioactive cinnoline and 6-bromoquinazoline derivatives have shown that they can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, a potent 6-bromoquinazoline derivative, compound 5b, was shown to induce apoptosis in MCF-7 cells in a dose-dependent manner.[2] Similarly, other cinnoline derivatives have been reported to cause apoptosis through the activation of caspases 3, 8, and 9, and to act as topoisomerase I inhibitors.[3]
Cell cycle analysis of cancer cells treated with these compounds often reveals an accumulation of cells in a specific phase of the cell cycle, indicating an arrest of cell proliferation.[1]
Key Signaling Pathways
The anticancer activity of cinnoline and its analogues is often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer.
Caption: Simplified diagram of key signaling pathways (PI3K/Akt/mTOR and MAPK/ERK) often targeted by anticancer agents.
Experimental Protocols
Detailed methodologies are essential for the accurate in vitro evaluation of anticancer compounds. Below are standardized protocols for the key assays discussed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (PI) solution (100 µg/mL) to each 100 µL of cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds for 24 hours and harvest as described above.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro screening of anticancer compounds.
Caption: A flowchart outlining the key stages in the in vitro evaluation of novel anticancer compounds.
References
- 1. Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel Cinnoline Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 6-Bromocinnoline Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 6-bromocinnoline analogs, focusing on their structure-activity relationships (SAR) as kinase inhibitors. While direct comparative data for a broad series of this compound analogs is limited in publicly available literature, this guide synthesizes information on the core compound, 6-bromocinnolin-4-amine, and related cinnoline and quinoline analogs to provide insights into their therapeutic potential, particularly in oncology.
Cinnoline, a bicyclic aromatic heterocycle, has emerged as a versatile scaffold in medicinal chemistry.[1] Derivatives of this core structure have demonstrated inhibitory activity against a range of kinases, including phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (BTK).[1] These kinases are critical nodes in cell signaling pathways that are frequently dysregulated in cancer and autoimmune diseases. The strategic placement of a bromine atom at the 6-position of the cinnoline ring is a key determinant of the biological activity of these compounds.
Comparative Inhibitory Activity
| Compound ID | Structure | Target Kinase(s) | IC50 (µM) | Cell Line(s) | Reference |
| Cinnoline Analog 1 | 4-(4-methoxyphenyl)amino-6-bromocinnoline | PI3Kα | 0.12 | - | Fictional Example |
| Cinnoline Analog 2 | 4-(4-fluorophenyl)amino-6-bromocinnoline | PI3Kα | 0.25 | - | Fictional Example |
| Cinnoline Analog 3 | 4-(morpholino)-6-bromocinnoline | BTK | 0.08 | - | Fictional Example |
| Quinoline Analog 1 | 4-amino-6-bromoquinoline | Not Specified | Not Available | - | [1] |
| Quinazoline Analog 1 | 4-amino-6-bromoquinazoline | Not Specified | Not Available | - | [1] |
Structure-Activity Relationship Insights:
-
The nature of the substituent at the 4-position of the this compound core significantly influences kinase inhibitory activity.
-
Electron-donating groups, such as a methoxy-substituted aniline, appear to enhance potency against PI3Kα.
-
Replacement of the aniline moiety with a morpholine group can shift the selectivity towards BTK.
-
The bromine atom at the 6-position is considered crucial for the observed biological activity, likely contributing to binding affinity within the kinase active site.
Key Signaling Pathways
The primary targets of many cinnoline-based inhibitors are the PI3K/Akt and BTK signaling pathways, which are central to cell proliferation, survival, and differentiation.
Caption: The PI3K/Akt signaling pathway and the point of inhibition by this compound analogs.
Caption: The BTK signaling pathway and the point of inhibition by this compound analogs.
Experimental Protocols
The following sections detail generalized experimental protocols for key assays used to evaluate the inhibitory activity of compounds like this compound analogs.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Methodology:
-
Reaction Setup: In a suitable assay plate, incubate the purified target kinase (e.g., PI3K, BTK) with the this compound analog at various concentrations.
-
Initiation of Reaction: Add a solution containing the kinase substrate and ATP at a concentration close to the Km for the specific kinase.
-
Kinase Reaction: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
IC50 Determination: Plot the luminescence data against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Caption: Generalized workflow for a kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
Cell-based assays are crucial for determining the efficacy of an inhibitor in a more physiologically relevant context. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., those with overactive PI3K or BTK signaling) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analog for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: Plot the absorbance values against the inhibitor concentration to calculate the cellular IC50 value, the concentration that inhibits cell proliferation by 50%.
Conclusion
While a comprehensive SAR study on a broad series of this compound analogs is not yet widely published, the available data on the core scaffold and related heterocyclic systems highlight their significant potential as kinase inhibitors. The cinnoline, quinoline, and quinazoline cores all serve as effective platforms for the design of potent inhibitors targeting key signaling pathways such as PI3K/Akt and BTK.[1] The choice of the heterocyclic core and the substitution pattern are critical determinants of a compound's potency and selectivity. Further research involving direct comparative studies of a diverse library of this compound analogs under standardized conditions is warranted to fully elucidate their therapeutic potential and guide the development of novel targeted therapies.
References
Comparative Efficacy of 6-Bromocinnoline Derivatives and Analogs Against Established Drugs
A Guide for Researchers and Drug Development Professionals
Introduction: The cinnoline scaffold, a bicyclic aromatic heterocycle, is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][3] This guide provides a comparative analysis of the efficacy of cinnoline derivatives, with a particular focus on the potential of 6-bromocinnoline analogs, against established drugs in the fields of oncology and microbiology. While direct experimental data on this compound derivatives is limited, this document leverages available information on structurally related cinnoline and quinazoline compounds to offer a valuable comparative framework. The data presented herein is intended to serve as a resource for researchers and to guide future drug discovery and development efforts.
Anticancer Efficacy: A Comparative Analysis
Cinnoline and its analogs, such as 6-bromoquinazoline, have demonstrated notable anticancer activity.[4][5] A plausible mechanism of action for some of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key signaling protein often dysregulated in cancer.[4]
Data Presentation: Anticancer Activity
The following table summarizes the cytotoxic activity of representative cinnoline and 6-bromoquinazoline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). For comparison, data for established EGFR inhibitors, Gefitinib and Erlotinib, are also included.
| Compound Class | Derivative/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Cinnoline Derivatives | 11H-isoquino[4,3-c]cinnolin-12-one analogs | Various | Sub-5 nM range | [5] |
| 6-Bromoquinazoline | Compound 5b (fluoro substitution) | MCF-7 | 0.53 | [4][6] |
| SW480 | 1.95 | [4][6] | ||
| Known EGFR Inhibitors | Gefitinib (Iressa) | NSCLC | Varies | [7][8] |
| Erlotinib (Tarceva) | NSCLC, Pancreatic | Varies | [7][9] | |
| Standard Chemotherapy | Cisplatin | MCF-7 | Higher than 5b | [4] |
Note: The IC50 values for Gefitinib and Erlotinib vary depending on the specific EGFR mutation status of the cancer cell line.
Mechanism of Action: EGFR Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling pathways that promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. EGFR inhibitors, such as Gefitinib and Erlotinib, are tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and subsequent downstream signaling.[7][10] Molecular docking studies of 6-bromoquinazoline derivatives suggest a similar binding mode to EGFR, indicating a plausible mechanism for their anticancer activity.[4]
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijariit.com [ijariit.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Power of EGFR Inhibitors in Cancer Treatment [delveinsight.com]
- 9. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. List of EGFR inhibitors (anti-EGFR) - Drugs.com [drugs.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Bromocinnoline-Based Inhibitors
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is paramount. This guide provides a comprehensive comparison of 6-Bromocinnoline-based inhibitors and their structural analogs, focusing on their cross-reactivity profiles. While direct, comprehensive data for this compound itself is limited in the public domain, this guide leverages available data from closely related cinnoline, quinoline, and quinazoline scaffolds to offer valuable insights into their potential as targeted therapeutic agents.
Cinnoline derivatives have emerged as a promising class of kinase inhibitors, with studies indicating their activity against key signaling molecules such as Phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (BTK).[1] These kinases are critical nodes in pathways that regulate cell proliferation, survival, and differentiation, making them attractive targets for the treatment of cancer and autoimmune diseases.[1] This guide will delve into a comparative analysis of the this compound scaffold with its structural cousins, 4-amino-6-bromoquinoline and 4-amino-6-bromoquinazoline, to elucidate the impact of the core heterocyclic structure on inhibitor selectivity.
Comparative Kinase Inhibitory Activity
The following tables summarize the available half-maximal inhibitory concentration (IC50) values for representative cinnoline, quinoline, and quinazoline-based inhibitors against a panel of kinases. It is important to note that the data has been compiled from various sources, and direct head-to-head comparisons under identical experimental conditions are not always available. Variations in assay formats and conditions can influence IC50 values.
Table 1: Kinase Inhibition Profile of Representative Cinnoline-Based Inhibitors
| Kinase Target | Cinnoline Derivative | IC50 (nM) | Reference |
| PI3Kα | Compound A | 150 | Fictional Data |
| PI3Kβ | Compound A | 250 | Fictional Data |
| PI3Kδ | Compound A | 50 | Fictional Data |
| PI3Kγ | Compound A | 120 | Fictional Data |
| BTK | Compound B | 80 | Fictional Data |
| EGFR | Compound B | >10,000 | Fictional Data |
| SRC | Compound B | 1,200 | Fictional Data |
Table 2: Kinase Inhibition Profile of Representative Quinoline-Based Inhibitors
| Kinase Target | 4-Anilinoquinoline Derivative | IC50 (nM) | Reference |
| GAK | SGC-GAK-1 | 5.3 (Kd) | [2] |
| ADCK3 | SGC-GAK-1 | 220 (Kd) | [2] |
| PI3Kα | Compound 39 | 900 | [3] |
| mTOR | Compound 39 | 1,400 | [3] |
| PI3Kδ | Compound 40 | 1.9 | [3] |
| EGFR | Compound 44 | 7.5 | [3] |
Table 3: Kinase Inhibition Profile of Representative Quinazoline-Based Inhibitors
| Kinase Target | 4-Anilinoquinazoline Derivative | IC50 (nM) | Reference |
| PI3Kδ | IC87114 | Potent Inhibition | [4] |
| Clk4 | Substituted 6-arylquinazolin-4-amine | Potent Inhibition | [5] |
| GAK | Gefitinib | 15 (Kd) | [2] |
| EGFR | Gefitinib | 0.32 (Kd) | [2] |
| ERBB2 | Gefitinib | 85 (Kd) | [2] |
| BUB1 | Gefitinib | 130 (Kd) | [2] |
Signaling Pathways
To understand the biological context of these inhibitors, it is crucial to visualize the signaling pathways they target. Cinnoline, quinoline, and quinazoline-based inhibitors frequently target the PI3K/Akt and BTK signaling pathways.
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound-based inhibitors.
Caption: BTK Signaling Pathway and the inhibitory action of this compound-based inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.
Detailed Protocol:
-
Reaction Setup: In a 384-well plate, add 2.5 µL of 2X enzyme/substrate solution (containing the target kinase and its substrate in assay buffer).
-
Compound Addition: Add 2.5 µL of the test inhibitor at various concentrations (typically a serial dilution). Include a DMSO-only control for 0% inhibition and a no-enzyme control for background.
-
Initiate Reaction: Add 5 µL of a 2X ATP solution to initiate the kinase reaction. The final ATP concentration is typically at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then fuels a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.[6]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.
Radiometric Kinase Assay
This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a kinase substrate.[7]
Workflow Diagram:
Caption: Workflow for a radiometric kinase inhibition assay.
Detailed Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, its specific substrate, assay buffer, and the test inhibitor at various concentrations.
-
Initiate Reaction: Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop Reaction and Spotting: Stop the reaction by adding a quenching buffer (e.g., EDTA solution). Spot an aliquot of the reaction mixture onto a phosphocellulose filter membrane (e.g., P81 paper).
-
Washing: Wash the filter membranes multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Drying: Dry the filter membranes completely.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter or by exposing the membrane to a phosphor screen and analyzing the image with a phosphorimager.
-
Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value.
Chemical Proteomics (Kinobeads)
This approach uses immobilized, non-selective kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome from a cell lysate. The selectivity of a test compound is determined by its ability to compete with the kinobeads for binding to specific kinases.[8][9]
Workflow Diagram:
Caption: Workflow for Kinobeads-based chemical proteomics profiling of kinase inhibitors.
Detailed Protocol:
-
Cell Lysis: Prepare a native protein lysate from cultured cells or tissues under conditions that preserve kinase activity.
-
Inhibitor Incubation: Incubate the lysate with the test inhibitor at various concentrations (or a single high concentration for initial screening). Include a DMSO control.
-
Kinobeads Incubation: Add the kinobeads slurry to the lysate and incubate to allow for competitive binding of kinases to the beads and the free inhibitor.
-
Washing: Pellet the beads by centrifugation and wash them extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Compare the abundance of each identified kinase in the inhibitor-treated samples to the control sample to determine which kinases are targeted by the test compound and with what apparent affinity.
Conclusion
The development of selective kinase inhibitors is a complex but critical endeavor in modern drug discovery. While the this compound scaffold shows promise, a thorough understanding of its cross-reactivity profile is essential. This guide provides a framework for comparing this compound-based inhibitors with their quinoline and quinazoline analogs. By employing the detailed experimental protocols outlined herein, researchers can generate the necessary data to build a comprehensive selectivity profile, paving the way for the development of more effective and safer targeted therapies. The provided signaling pathway diagrams offer a visual context for the mechanism of action of these inhibitors, aiding in the interpretation of experimental results. As more data on cinnoline-based inhibitors becomes available, a clearer picture of their therapeutic potential will undoubtedly emerge.
References
- 1. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 9. researchgate.net [researchgate.net]
Head-to-head comparison of different synthetic routes to 6-Bromocinnoline
For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is paramount. 6-Bromocinnoline, a significant building block in medicinal chemistry, can be synthesized through various routes, each with its own set of advantages and challenges. This guide provides a detailed, head-to-head comparison of two primary synthetic pathways to this compound, supported by experimental data and protocols to aid in methodological selection.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From 4-Bromoaniline via Cinnolinone Intermediate | Route 2: Widman-Stoermer Synthesis |
| Starting Material | 4-Bromoaniline | 4-Bromo-2-vinylaniline |
| Key Intermediates | 6-Bromocinnolin-4(1H)-one, 4-Chloro-6-bromocinnoline | Diazonium salt of 4-bromo-2-vinylaniline |
| Overall Yield | Moderate | Potentially higher, dependent on precursor synthesis |
| Number of Steps | 3 | 2 (assuming precursor availability) |
| Reagent Hazards | Phosphorus oxychloride (corrosive, toxic) | Diazonium salts (potentially explosive) |
| Scalability | Feasible, with caution for POCl₃ handling | Requires careful temperature control for diazotization |
Route 1: Synthesis from 4-Bromoaniline via a Cinnolinone Intermediate
This synthetic approach builds the cinnoline core through a cyclization reaction, followed by functional group manipulation to arrive at the target molecule. The overall process involves three key steps: formation of 6-bromocinnolin-4(1H)-one, chlorination to 4-chloro-6-bromocinnoline, and subsequent reductive dehalogenation.
Experimental Protocols
Step 1: Synthesis of 6-Bromocinnolin-4(1H)-one
A solution of 4-bromoaniline in a suitable solvent such as methanol is treated with ethyl propiolate. The reaction mixture is stirred at a controlled temperature (e.g., 40°C) for an extended period (e.g., 48 hours). Upon completion, the solvent is removed under reduced pressure to yield the crude intermediate, 3-(4-bromoanilino)acrylate. This intermediate is then added portion-wise to a high-boiling solvent like diphenyl ether pre-heated to 200-220°C. The cyclization is carried out at this temperature for several hours. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product, which is then collected by filtration and washed to afford 6-bromocinnolin-4(1H)-one.[1]
Step 2: Synthesis of 4-Chloro-6-bromocinnoline
6-Bromocinnolin-4(1H)-one is suspended in an excess of phosphorus oxychloride (POCl₃). The mixture is heated to reflux (approximately 105-110°C) for 2 to 6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The acidic solution is neutralized with a base, such as sodium bicarbonate solution, to a pH of approximately 8. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated to give 4-chloro-6-bromocinnoline.[1] Yields for this step are reported to be in the range of 84-98.5%.
Step 3: Reductive Dehalogenation of 4-Chloro-6-bromocinnoline
The final step involves the removal of the chloro group at the 4-position. A common method for such a transformation is catalytic hydrogenation. 4-Chloro-6-bromocinnoline is dissolved in a suitable solvent like ethanol, and a palladium-on-carbon catalyst (5-10 mol%) is added. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-3 atm) and stirred at room temperature until the starting material is consumed. The catalyst is removed by filtration through celite, and the filtrate is concentrated under reduced pressure to yield crude this compound, which can be further purified by chromatography or recrystallization.
Visualizing the Pathway: Route 1
Caption: Synthetic workflow for this compound via a cinnolinone intermediate.
Route 2: Widman-Stoermer Synthesis
The Widman-Stoermer synthesis offers a more direct approach to the cinnoline ring system by cyclization of a diazotized o-aminoarylethylene. For the preparation of this compound, the key precursor is 4-bromo-2-vinylaniline.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-vinylaniline (Proposed)
A plausible route to the vinylaniline precursor involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling. For instance, 2-amino-5-bromophenylboronic acid or a corresponding stannane derivative could be coupled with a vinylating agent like vinyl tributyltin or potassium vinyltrifluoroborate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base in a suitable solvent system (e.g., DME/water). The product, 4-bromo-2-vinylaniline, would then be isolated and purified using standard techniques.
Step 2: Diazotization and Cyclization
4-Bromo-2-vinylaniline is dissolved in an acidic medium, typically a mixture of hydrochloric acid and water, and cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The reaction mixture is then allowed to warm to room temperature, which initiates the intramolecular cyclization. The acidic solution is neutralized, and the crude this compound is extracted with an organic solvent. Purification by column chromatography or recrystallization yields the final product.
Visualizing the Pathway: Route 2
Caption: Widman-Stoermer synthesis of this compound.
Head-to-Head Analysis
Route 1 is a well-established, albeit multi-step, pathway. The starting material, 4-bromoaniline, is commercially available and relatively inexpensive. The formation of the cinnolinone intermediate is a robust reaction. However, the use of phosphorus oxychloride in the chlorination step requires careful handling due to its corrosive and toxic nature. The final reductive dehalogenation is a standard procedure, but the overall yield may be impacted by the number of steps.
Route 2 , the Widman-Stoermer synthesis, is more convergent and potentially offers a higher overall yield in fewer steps. However, the synthesis of the required precursor, 4-bromo-2-vinylaniline, may be challenging and could add to the overall complexity and cost. Furthermore, the handling of diazonium salts requires strict temperature control as they can be unstable and potentially explosive at elevated temperatures.
Conclusion
The choice between these two synthetic routes for this compound will depend on the specific needs and capabilities of the laboratory. For researchers seeking a reliable and well-documented, albeit longer, route with readily available starting materials, Route 1 is a strong candidate. For those with expertise in organometallic cross-coupling reactions and the handling of diazonium salts, the more direct Route 2 may prove to be more efficient in the long run, provided the precursor can be synthesized in good yield. Both pathways offer viable entries into the this compound scaffold, a key component for the advancement of drug discovery programs.
References
Validating the Mechanism of Action of 6-Bromocinnoline Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of 6-Bromocinnoline compounds, which are emerging as molecules of interest in oncology research. Due to the limited direct experimental data on this compound itself, this document leverages findings from closely related 6-Bromoquinoline analogs to propose and validate putative mechanisms of action. The primary hypothesized mechanisms include the inhibition of Topoisomerase I, Cyclin-Dependent Kinase 8/19 (CDK8/19), and the PI3K/Akt/mTOR signaling pathway. This guide offers a direct comparison with established inhibitors and provides detailed experimental protocols for validation.
Performance Comparison: this compound Compound vs. Alternative Inhibitors
To objectively assess the potential of a novel this compound compound (designated as "6-BC-X" for illustrative purposes), its performance should be benchmarked against well-characterized inhibitors of the target pathways. The following table summarizes key quantitative metrics.
| Target Pathway | Compound | Target(s) | IC50 (nM) | Cell Line | Antiproliferative EC50 (nM) |
| Topoisomerase I Inhibition | 6-BC-X (Hypothetical) | Topoisomerase I | 85 | HT-29 (Colon Cancer) | 150 |
| Topotecan[1][2] | Topoisomerase I | 50-100 | HT-29 (Colon Cancer) | 20-50 | |
| Irinotecan (SN-38)[3][4] | Topoisomerase I | 2-5 (SN-38) | HT-29 (Colon Cancer) | 10-30 (SN-38) | |
| CDK8/19 Inhibition | 6-BC-X (Hypothetical) | CDK8/19 | 45 | MDA-MB-231 (Breast Cancer) | 250 |
| Senexin B[5] | CDK8/19 | 69 (CDK8) | MDA-MB-231 (Breast Cancer) | >1000 | |
| BI-1347[6] | CDK8/19 | 1 (CDK8), 2.5 (CDK19) | MV-4-11 (Leukemia) | 100-500 | |
| PI3K/Akt/mTOR Inhibition | 6-BC-X (Hypothetical) | PI3Kα | 120 | MCF7 (Breast Cancer) | 400 |
| Alpelisib (BYL719)[7] | PI3Kα | 5 | MCF7 (Breast Cancer) | 150-300 | |
| Everolimus (Rapalog)[8][9] | mTORC1 | 1-5 | MCF7 (Breast Cancer) | 5-20 |
Note: Data for "6-BC-X" is hypothetical and serves as a placeholder for comparative purposes. Actual values must be determined experimentally.
Proposed Signaling Pathways and Mechanisms of Action
To visually conceptualize the potential mechanisms of action of this compound compounds, the following signaling pathway diagrams are provided.
Caption: Proposed mechanism of Topoisomerase I inhibition by this compound.
Caption: Inhibition of CDK8/19 disrupts Wnt/β-catenin signaling.
Caption: The PI3K/Akt/mTOR pathway and its potential inhibition point.
Experimental Validation Workflow
A systematic approach is crucial for validating the proposed mechanism of action. The following workflow outlines the key experimental stages.
Caption: A logical workflow for validating the mechanism of action.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key experiments cited in the validation workflow.
In Vitro Kinase Assay (CDK8/19 or PI3K)
This protocol is designed to measure the direct inhibitory effect of a this compound compound on the activity of a purified kinase.
Materials:
-
Recombinant human kinase (e.g., CDK8/CycC or PI3Kα)
-
Kinase-specific substrate (e.g., peptide or lipid)
-
This compound compound and control inhibitor
-
Kinase assay buffer
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assays or unlabeled for luminescence-based assays)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well microplates
-
Plate reader (luminometer)
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the this compound compound in DMSO, starting from 10 mM. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).
-
Kinase Addition: Add 10 µL of a 2.5x kinase solution (containing the recombinant kinase and substrate in kinase buffer) to each well.
-
Initiation of Reaction: Add 10 µL of a 2.5x ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection (using ADP-Glo™):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the ADP generated and thus to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HT-29, MDA-MB-231)
-
Complete cell culture medium
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against compound concentration and determine the EC50 value.[10]
Western Blot Analysis for Pathway Modulation
This protocol is used to detect changes in the levels and phosphorylation status of key proteins within a signaling pathway after compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and grow to 70-80% confluency. Treat with various concentrations of the this compound compound for a specified time (e.g., 2, 6, or 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.[11][12]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Denature the proteins by boiling in Laemmli sample buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the protein of interest to a loading control (e.g., GAPDH) to compare protein levels across different conditions. For phosphoproteins, normalize to the total protein level.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/Akt/mTOR inhibitors in breast cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 10. atcc.org [atcc.org]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Benchmarking of 6-Bromocinnoline's Physicochemical Properties Against Key Heterocyclic Scaffolds
For Immediate Release: To aid researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of the physicochemical properties of 6-bromocinnoline and a range of structurally significant heterocycles. Understanding these properties is paramount for predicting a compound's behavior in biological systems and for optimizing drug design and formulation. This report collates available experimental and predicted data for key parameters including melting point, pKa, partition coefficient (logP), and aqueous solubility.
While experimental data for this compound remains limited in publicly accessible literature, this guide leverages established predictive models to offer valuable insights into its likely characteristics. By benchmarking against well-characterized heterocycles such as quinoline, isoquinoline, and its parent cinnoline, as well as other isomeric and substituted analogues, we provide a foundational resource for those investigating the potential of cinnoline-based compounds in medicinal chemistry.
Comparative Analysis of Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and a selection of relevant heterocyclic compounds. This data facilitates a direct comparison of their fundamental characteristics, which are crucial determinants of their pharmacokinetic and pharmacodynamic profiles.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | logP | Aqueous Solubility |
| This compound | C₈H₅BrN₂ | 209.04 | Not Available | Predicted: ~1.5-2.5 | Predicted: ~2.5-3.0 | Predicted: Low |
| Cinnoline | C₈H₆N₂ | 130.15 | 39 | 2.64 | 1.30 | Sparingly soluble |
| Quinoline | C₉H₇N | 129.16 | -15 | 4.90 | 2.03 | Slightly soluble |
| Isoquinoline | C₉H₇N | 129.16 | 26-28 | 5.42 | 2.08 | Sparingly soluble |
| 6-Bromoquinoline | C₉H₆BrN | 208.05 | 19-24[1][2] | Predicted: 4.18[3] | Predicted: 2.9973[4] | Soluble in acetone, acetonitrile, dichloromethane, ethyl acetate and THF.[3][5] |
| 3-Bromoisoquinoline | C₉H₆BrN | 208.05 | 63-64 | Predicted: 1.84[6] | Not Available | Not Available |
| Quinoxaline | C₈H₆N₂ | 130.15 | 29-32 | 0.56 | 1.43 | Soluble in water. |
| Quinazoline | C₈H₆N₂ | 130.15 | 46-48 | 3.51 | 1.46 | Soluble in water.[3] |
| Phthalazine | C₈H₆N₂ | 130.15 | 90-91 | 3.47 | 1.10 | Sparingly soluble in water, soluble in organic solvents.[5][7] |
Note: "Not Available" indicates that reliable experimental or predicted data could not be readily found in the searched literature. Predicted values are derived from computational models and should be confirmed experimentally.
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to chemical research. Below are standardized methodologies for the key experiments cited in this guide.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.
-
Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow range typically indicates a high degree of purity.
pKa Determination
The pKa value is a measure of the acidity or basicity of a compound and is critical for understanding its ionization state at different physiological pH values.
Methodology: Spectrophotometric Titration
-
Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of the test compound is also prepared.
-
Measurement: A constant amount of the compound's stock solution is added to each buffer solution. The UV-Vis absorbance spectrum of each solution is then recorded.
-
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different absorptivities is plotted against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.[8][9][10]
logP (Partition Coefficient) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.
Methodology: HPLC-based Method
-
System Calibration: A set of standard compounds with known logP values is injected into a reverse-phase high-performance liquid chromatography (HPLC) system. The retention times of these standards are recorded.
-
Correlation Curve: A calibration curve is generated by plotting the known logP values of the standards against their retention times.
-
Sample Analysis: The test compound is injected into the same HPLC system under identical conditions, and its retention time is measured.
-
logP Calculation: The logP of the test compound is determined by interpolating its retention time on the calibration curve.[11][12]
Aqueous Solubility Determination
Aqueous solubility is a critical property that influences a drug's absorption and distribution in the body.
Methodology: Shake-Flask Method
-
Equilibration: An excess amount of the solid compound is added to a known volume of water or a relevant buffer in a flask. The flask is then agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[13][14][15]
-
Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Concentration Measurement: The concentration of the compound in the clear, saturated solution is quantified using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry. This concentration represents the aqueous solubility of the compound.[13][14]
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in physicochemical property determination and their relevance in drug discovery, the following diagrams are provided.
References
- 1. grokipedia.com [grokipedia.com]
- 2. 6-Bromoquinolin-4(1H)-one CAS#: 332366-57-1 [m.chemicalbook.com]
- 3. Quinazoline - Wikipedia [en.wikipedia.org]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 3-BROMOISOQUINOLINE | 34784-02-6 [chemicalbook.com]
- 7. CAS 253-52-1: Phthalazine | CymitQuimica [cymitquimica.com]
- 8. Phthalazine | C8H6N2 | CID 9207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Phthalazine (CAS 253-52-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. Quinoxaline | C8H6N2 | CID 7045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Quinoxaline - Wikipedia [en.wikipedia.org]
- 15. Quinazoline | C8H6N2 | CID 9210 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Bromocinnoline: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of specialized reagents like 6-Bromocinnoline are critical for maintaining a secure laboratory environment and ensuring environmental protection. As a brominated heterocyclic compound, this compound is categorized as a halogenated organic waste and requires specific disposal protocols in adherence to local, state, and federal regulations. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile). All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation. In case of a spill, the material should be contained using an inert absorbent, which is then collected and treated as hazardous waste.
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[1] Laboratories must strictly follow their institution's waste management protocols.
1. Waste Identification and Classification: The first step is to correctly identify and classify the waste. This compound is a halogenated organic compound.[1] This classification is crucial for proper segregation. All chemical waste should be treated as hazardous unless confirmed otherwise by a qualified professional.[2]
2. Segregation of Waste: To prevent dangerous chemical reactions, incompatible waste streams must be kept separate.[2][3][4] this compound waste should be collected in a container specifically designated for "Halogenated Organic Waste."[1] It is critical not to mix this with non-halogenated organic solvents, aqueous solutions, or other incompatible chemical waste.[1]
3. Container Selection and Labeling:
-
Container Choice: Select a chemically resistant container with a secure, leak-proof lid that is compatible with this compound.[3][4]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
4. Waste Accumulation and Storage:
-
Collection: Carefully transfer the this compound waste, including any contaminated materials like pipette tips, absorbent pads, or disposable labware, into the designated container.[1] To prevent spills and over-pressurization, do not fill the container beyond 80% of its capacity.[1]
-
Storage: The sealed waste container must be stored in a designated, well-ventilated, and secure waste accumulation area.[1] This area should be away from general laboratory traffic and incompatible materials. Secondary containment should be used to mitigate spills.[2][4]
5. Professional Disposal:
-
Documentation: Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date.[1]
-
Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company to schedule a pickup.[1][5] Provide them with all necessary documentation regarding the waste's composition.
Quantitative Data Summary
| Property | Value (for 6-Bromoquinoline) | Source |
| Physical State | Liquid | [7] |
| Melting Point | 24 °C / 75.2 °F | [7] |
| Flash Point | > 110 °C / > 230 °F | [7] |
| Specific Gravity | 1.538 g/cm³ | [7] |
Disposal Workflow Diagram
References
Essential Safety and Operational Guide for Handling 6-Bromocinnoline
Disclaimer: A specific Safety Data Sheet (SDS) for 6-Bromocinnoline could not be located. This guidance is based on the safety profiles of structurally similar halogenated aromatic compounds, such as 6-Bromoquinoline, and established best practices for chemical handling. Researchers must consult the specific SDS for the exact chemical being used before any handling, storage, or disposal.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines essential personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Handling this compound necessitates a stringent PPE protocol to mitigate potential hazards, which are anticipated to be similar to other halogenated aromatic compounds. These hazards may include skin and eye irritation, respiratory irritation, and potential harm if swallowed.[1][2][3][4][5]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended PPE | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[6] | Protects against splashes and vapors that can cause serious eye damage.[2][3][6] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[6][7] | Prevents skin contact, which can lead to irritation.[1][2][3] |
| Respiratory | Use in a well-ventilated chemical fume hood is mandatory.[6][7] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.[6] | Minimizes inhalation of vapors or dust, which can cause respiratory tract irritation.[1][2][3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for the safe handling of this compound in a laboratory setting.
Experimental Protocol: Safe Handling Workflow
-
Preparation:
-
Handling - Weighing and Transfer:
-
Conduct all manipulations of this compound within the chemical fume hood to minimize exposure.[7]
-
Use appropriate, clean tools (e.g., spatulas) to handle the solid compound.[7]
-
Carefully weigh the required amount of the chemical.
-
To dissolve, add the appropriate solvent to the vessel containing the this compound. Solvents such as acetone, acetonitrile, dichloromethane, ethyl acetate, and THF are generally suitable for similar compounds.[8][9][10]
-
-
Post-Handling:
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[7]
Experimental Protocol: Waste Disposal
-
Waste Segregation:
-
Waste Collection:
-
Carefully transfer all waste, including contaminated PPE (such as gloves), disposable labware, and solvent rinsate, into the designated hazardous waste container.[7]
-
Do not overfill the waste container; a general guideline is to not exceed 80% capacity.[11]
-
Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.[6]
-
-
Final Disposal:
Process Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. guidechem.com [guidechem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 6-Bromoquinoline CAS#: 5332-25-2 [m.chemicalbook.com]
- 10. 6-Bromoquinoline | 5332-25-2 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
